11-Deoxymogroside IIIE
Description
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Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22?,23?,25?,26-,27-,28-,29?,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46?,47?,48?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCGAFICHYWFL-IFXIQZSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Natural Source and Isolation of 11-Deoxymogroside IIIE
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside. It details its primary natural source and established methodologies for its extraction, isolation, and purification.
Natural Source
This compound is a minor constituent found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2][3][4] This perennial vine is native to Southern China, particularly the regions of Guangxi and Guangdong.[1][4][5] The fruit is renowned for its intense sweetness, which is primarily attributed to a group of similar compounds called mogrosides.[1][6] While Mogroside V is the most abundant, this compound is of significant interest for its potential pharmacological activities, necessitating its isolation for further study.[1]
Isolation and Purification Workflow
The isolation of this compound from Siraitia grosvenorii is a multi-step process designed to separate it from other closely related mogrosides and impurities. The general workflow involves extraction, enrichment using macroporous resin chromatography, and final purification via preparative high-performance liquid chromatography (HPLC).[1][7]
Data Presentation
The following table summarizes representative data for the purification of mogrosides, illustrating the progressive enrichment at each major step. While specific data for this compound is limited, this table, based on the closely related and abundant Mogroside V, provides a relevant proxy.[1]
| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside) | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695) | [1] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | >99.0% (Mogroside V) | C18 column; Mobile phase: Acetonitrile (B52724)/Water gradient | [1] |
Detailed published spectral data for this compound is not widely available. However, based on its structure and data from closely related analogs, its key spectral features can be predicted.[7]
| Spectroscopic Technique | Predicted Salient Features for this compound |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons.[7]- Anomeric proton signals for glycosidic linkages between δ 4.5-5.5 ppm.[7]- Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[7] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[7]- Signals for olefinic carbons (C5-C6) around δ 120-145 ppm.[7]- Anomeric carbon signals for sugar moieties between δ 95-105 ppm.[7]- A significantly different chemical shift for C-11 compared to hydroxylated mogrosides.[7] |
| Mass Spectrometry (MS) | - A prominent [M-H]⁻ ion in negative electrospray ionization (ESI) mode.[7]- Fragmentation showing sequential loss of glucose units (162 Da).[7] |
| Infrared (IR) Spectroscopy | - Broad O-H stretching band (3300-3500 cm⁻¹) from hydroxyl groups on the sugars and triterpenoid core.[7]- C-H stretching vibrations just below 3000 cm⁻¹.[7]- C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[7] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation of this compound.
This protocol describes a standard solvent extraction method. Advanced methods like Ultrasound-Assisted Extraction (UAE) can also be employed to improve efficiency.[8]
-
Materials & Equipment:
-
Procedure:
-
Macerate 500 g of powdered dried fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Separate the extract from the solid residue by filtration or centrifugation.[1]
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.[1]
-
Combine the filtrates from all three extractions.[1]
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude mogroside extract.[1]
-
This step serves to remove highly polar impurities like sugars and salts, thereby enriching the total mogroside fraction.[1][7]
-
Materials & Equipment:
-
Procedure:
-
Dissolve the crude extract in deionized water to create a sample solution.[1]
-
Pack the chromatography column with the macroporous resin and equilibrate it by washing with deionized water.[1]
-
Load the sample solution onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove unbound polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][7]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.[1]
-
Pool the fractions identified as containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
-
This is the final and most critical step to isolate this compound from other structurally similar mogrosides.[1]
-
Materials & Equipment:
-
Procedure:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Set the HPLC parameters. A typical mobile phase is a gradient of acetonitrile in water. The gradient program must be optimized to achieve separation.[1][7]
-
Set the detection wavelength between 203-210 nm.[1]
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to standards, if available.[1]
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the compound.[1]
-
Pool the pure fractions of this compound and remove the solvent under reduced pressure.[1]
-
Lyophilize the final product to obtain a pure, dry powder.[1][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 11-Deoxymogroside IIIE
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a cucurbitane-type triterpenoid (B12794562) glycoside.[1] Isolated from Siraitia grosvenorii (monk fruit), this compound is of growing interest in natural product chemistry and pharmacology.[2][3] This document outlines its core properties, predicted spectral data, and detailed experimental protocols for its isolation and structural elucidation.
Core Physical and Chemical Properties
This compound is a naturally occurring compound found as a minor constituent in monk fruit.[2][3] While specific experimental data for physical properties like melting point are not extensively published, its key chemical characteristics are well-defined.[2] The following table summarizes its properties, with data for the structurally similar Mogroside IIIE provided for comparison.
| Property | This compound | Mogroside IIIE |
| CAS Number | 1793003-47-0[2] | 88901-37-5[2] |
| Molecular Formula | C₄₈H₈₂O₁₈[4] | C₄₈H₈₂O₁₉[2] |
| Molecular Weight | 947.15 g/mol [2] | 963.15 g/mol [2] |
| Appearance | White to off-white solid (inferred)[2] | White to off-white solid[2] |
| Solubility | Soluble in DMSO.[2] In aqueous buffers, solubility is expected to be in the low micromolar range.[5] Solubility in methanol (B129727) and water can be inferred from similar mogrosides.[2] | Soluble in Methanol and Water[2] |
| Storage | Store at -20°C[2] | Store at 4°C[2] |
Spectral Data Analysis
Detailed, peer-reviewed spectral data for this compound are not widely available.[1][2] However, by analyzing its structure and comparing it to closely related compounds like Mogroside IIIE, its key spectral features can be predicted. The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[2][6]
| Spectroscopic Technique | Predicted Salient Features for this compound |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's protons.[2] - Anomeric proton signals for the glycosidic linkages appear between δ 4.5-5.5 ppm.[2] - A key feature is the absence of a downfield proton signal (around δ 4.0-4.5 ppm) that would correspond to a proton on a hydroxyl-bearing carbon at the C-11 position, which is present in Mogroside IIIE.[6] Instead, a signal in the methylene (B1212753) proton region (δ 1.5-2.5 ppm) is expected.[6] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[2] - Signals for the olefinic carbons (C5-C6 double bond) are expected around δ 120-145 ppm.[2] - Anomeric carbon signals for the sugar moieties are predicted to be between δ 95-105 ppm.[2] - The C-11 carbon signal will be significantly upfield (around 20-40 ppm) compared to Mogroside IIIE (around 60-70 ppm) due to the lack of a hydroxyl group.[6] |
| Mass Spectrometry (MS) | - In negative ion mode ESI-MS, a prominent [M-H]⁻ ion would be observed.[2] - Tandem MS (MS/MS) fragmentation would likely show sequential loss of glucose units (162 Da).[2] |
| Infrared (IR) Spectroscopy | - A broad absorption band in the 3300-3500 cm⁻¹ region due to O-H stretching of multiple hydroxyl groups.[2] - C-H stretching vibrations are expected just below 3000 cm⁻¹.[2] - C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.[2] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural analysis of this compound.
Isolation and Purification Protocol
The isolation of this compound from Siraitia grosvenorii is a multi-step process requiring chromatographic separation to isolate this minor constituent from more abundant mogrosides.[3]
-
Extraction :
-
Dried and powdered monk fruit is extracted with an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) at room temperature.[1][3]
-
The extraction is typically repeated multiple times to ensure complete recovery.[3]
-
The combined extracts are filtered and then concentrated under reduced pressure to yield a crude extract.[3][7]
-
-
Macroporous Resin Chromatography :
-
The crude extract is passed through a macroporous resin column.[3]
-
The column is first washed with deionized water to remove highly polar impurities like sugars and salts.[3]
-
Mogrosides are then eluted using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).[3]
-
Fractions are collected and monitored by HPLC to identify those containing the target compound.[3]
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Fractions enriched with this compound are pooled and concentrated.[2]
-
This concentrate is subjected to preparative HPLC, typically using a C18 column.[1]
-
A gradient elution with a mobile phase of acetonitrile (B52724) and water is used to achieve final purification of the compound.[2][8]
-
References
The Uncharted Sweetness: A Technical Guide to the Biosynthesis of Minor Mogrosides in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
The quest for natural, non-caloric sweeteners has propelled the fruit of Siraitia grosvenorii, commonly known as monk fruit, into the scientific spotlight. While the intensely sweet major mogroside, mogroside V, has been the primary focus of research and commercialization, a diverse array of minor mogrosides contributes significantly to the overall sweetness profile and possesses unique physiological properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these minor mogrosides, offering a comprehensive resource for researchers, scientists, and drug development professionals. By elucidating the enzymatic machinery responsible for their formation, this guide aims to facilitate the targeted production of specific minor mogrosides with desirable characteristics for the food, beverage, and pharmaceutical industries.
The Core Biosynthetic Pathway: A Foundation for Diversity
The biosynthesis of all mogrosides originates from the common precursor, 2,3-oxidosqualene (B107256), which undergoes a series of enzymatic transformations to form the aglycone, mogrol (B2503665). This foundational pathway is catalyzed by a coordinated effort of five key enzyme families: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases[1][2][3]. The initial cyclization of 2,3-oxidosqualene to cucurbitadienol (B1255190) is a critical step, followed by a series of oxidation reactions to produce mogrol[4][5].
The structural diversity of mogrosides arises from the subsequent glycosylation of the mogrol backbone at the C3 and C24 positions[2]. This process is orchestrated by a suite of UDP-glycosyltransferases (UGTs), each exhibiting specific regioselectivity and substrate preferences. The sequential and sometimes competitive action of these UGTs creates a complex mixture of mogrosides, with the major mogroside V representing only one of many possible glycosylation patterns.
Branching Pathways to Minor Mogrosides
The biosynthesis of minor mogrosides represents a series of branching pathways from the main route leading to mogroside V. These branches are primarily dictated by the activity of specific UGTs that introduce glucose moieties at different positions and in different linkages.
Formation of Siamenoside I and Mogroside IV
Siamenoside I and mogroside IV are two prominent minor mogrosides that share a common precursor, mogroside IIE. The key enzyme responsible for the conversion of mogroside IIE to these and other downstream mogrosides is UGT94-289-3[6][7]. This versatile enzyme can catalyze the addition of glucose units to mogroside IIE, leading to the formation of siamenoside I, mogroside IV, and eventually mogroside V[7][8]. The production of siamenoside I and mogroside IV can also be achieved through the enzymatic hydrolysis of mogroside V[9][10].
The Role of UGT74AC1 in Early Glycosylation
The initial glycosylation of mogrol is a critical branching point. The enzyme UGT74AC1 has been identified as a key player in this step, specifically catalyzing the transfer of a glucose moiety to the C-3 hydroxyl group of mogrol to form mogroside IE[11]. This early glycosylation product can then serve as a substrate for other UGTs, leading to the formation of various minor mogrosides.
Quantitative Analysis of Mogroside Accumulation
The accumulation of both major and minor mogrosides is a dynamic process that varies with the developmental stage of the Siraitia grosvenorii fruit. Quantitative analysis reveals a shift in the mogroside profile as the fruit matures, with bitter-tasting, less glycosylated mogrosides being converted into sweeter, more highly glycosylated forms[12][13].
| Mogroside | Early Maturity Stage (15-45 days) | Mid-Maturity Stage (60 days) | Late Maturity Stage (75-90 days) |
| Mogroside IIE | Major Component | Decreasing | Low Levels |
| Mogroside III | Increasing | Present | Decreasing |
| Siamenoside I | Low Levels | Increasing | Stabilized |
| Mogroside IV | Low Levels | Increasing | Stabilized |
| Mogroside V | Low Levels | Predominant | Predominant |
| Isomogroside V | Present | Present | Present |
Table 1: Relative Abundance of Key Mogrosides During Fruit Development. Data compiled from[12][13].
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii Fruit
Objective: To extract a crude mixture of mogrosides from dried monk fruit powder.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
80% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of homogenized monk fruit powder into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure complete wetting of the sample.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[1]
HPLC-MS/MS Analysis of Mogrosides
Objective: To separate and quantify individual mogrosides in an extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm)[14][15].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. A common starting condition is a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic mogrosides[16].
-
Flow Rate: 0.25 mL/min[16].
-
Detection: ESI in negative ion mode is effective for detecting mogrosides[15][16].
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each mogroside of interest[1][14].
Sample Preparation for Standards:
-
Prepare individual stock solutions of each mogroside standard (e.g., 1 mg/mL in methanol).
-
Create a mixed standard solution containing all mogrosides of interest at a known concentration.
-
Prepare a series of dilutions from the mixed standard solution to generate a calibration curve for quantification[17].
Visualizing the Biosynthetic Network
The intricate network of enzymatic reactions leading to the formation of minor mogrosides can be visualized using signaling pathway diagrams.
Caption: Biosynthetic pathway of major and minor mogrosides in Siraitia grosvenorii.
Caption: Experimental workflow for the quantification of minor mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]
- 6. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABC Herbalgram Website [herbalgram.org]
- 17. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of 11-Deoxymogroside IIIE
This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for 11-Deoxymogroside IIIE. Designed for researchers, scientists, and drug development professionals, this document details the available and predicted spectral characteristics, experimental protocols for its isolation and analysis, and relevant biological pathways.
Compound of Interest: this compound Molecular Formula: C₄₈H₈₂O₁₈[1] Molecular Weight: 947.15 g/mol [1]
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3][4][5][6] Its structural elucidation is critical for understanding its bioactivity and for quality control in natural product development.[2] Due to its structural complexity and potential therapeutic properties, there is significant interest in its thorough characterization.[2][7]
It is important to note that detailed, peer-reviewed spectroscopic data specifically for this compound is not extensively published.[1][7] Therefore, this guide presents predicted data based on its close structural analog, Mogroside IIIE, and detailed data for another analog, Mogroside IIE, as a robust proxy.[2][7] The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[1][2]
Data Presentation: Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR and MS characteristics for this compound, as well as the experimental data for the closely related Mogroside IIE.
Table 1: Predicted Spectroscopic Data for this compound [1]
| Spectroscopic Technique | Predicted Salient Features |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene (B1212753), and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[1] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - The chemical shift for the C-11 carbon will be significantly different from that of Mogroside IIIE due to the lack of a hydroxyl group.[1] |
| Mass Spectrometry (MS) | - The ESI-MS in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation would likely involve the sequential loss of glucose units (162 Da) from the glycosidic chains.[1] |
Table 2: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) as a proxy for this compound [7]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.45, 1.13 | m | |
| 2 | 1.80, 1.70 | m | |
| 3 | 3.21 | dd | 11.5, 4.5 |
Table 3: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) as a proxy for this compound
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 39.8 |
| 2 | 28.1 |
| 3 | 89.1 |
Note on Expected Spectral Changes for this compound:
-
¹³C NMR: A significant upfield shift of the C-11 signal is expected compared to Mogroside IIIE, moving from approximately 60-70 ppm (characteristic of a carbon with a hydroxyl group) to around 20-40 ppm (typical for a methylene carbon).[2]
-
¹H NMR: The proton signal for H-11 will shift from a downfield position (around 4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (approximately 1.5-2.5 ppm).[2]
Experimental Protocols
Detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound are crucial for obtaining reliable data.
1. Isolation and Purification
The general workflow for isolating this compound from Siraitia grosvenorii involves several stages:
-
Extraction: Dried and powdered fruit is typically extracted with an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 70-80%) at room temperature.[4][7] The resulting extract is then concentrated under reduced pressure.[4][7]
-
Fractionation and Purification: The crude extract is often subjected to macroporous resin chromatography.[1][4] The resin is first washed with deionized water to remove impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%) to separate the mogrosides.[1][4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC, commonly with a C18 column and a mobile phase gradient of acetonitrile (B52724) or methanol in water.[1][4][7]
-
Analysis and Characterization: The purity of the isolated compound is confirmed using analytical HPLC, and the structure is elucidated using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.[1][3][4]
2. NMR Data Acquisition [2]
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅.[7]
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, with 500 MHz or higher recommended for better signal dispersion.[2]
-
1D NMR Spectra:
-
¹H NMR: Acquired with a spectral width of 12-16 ppm, a 30-45 degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR: A proton-decoupled spectrum is acquired with a spectral width of 200-250 ppm, a 30-45 degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]
-
-
2D NMR Spectra: A combination of 2D NMR experiments is essential for unambiguous structural elucidation:[3]
-
COSY: To establish ¹H-¹H correlations.
-
HSQC/HMQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting sugar units and linking them to the aglycone.
-
NOESY/ROESY: To provide through-space correlations for confirming glycosidic linkages and stereochemistry.
-
3. Mass Spectrometry (MS) Data Acquisition
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[5]
-
Sample Introduction: The sample can be introduced via direct infusion or through an HPLC system (LC-MS).
-
Ionization Mode: Analysis is typically performed in the negative ionization mode, as mogrosides readily form [M-H]⁻ adducts.[7]
-
Data Acquisition: Spectra are generally acquired over a mass range of m/z 100-1500.[7] For fragmentation studies (MS/MS), the precursor ion is isolated and subjected to collision-induced dissociation (CID).[7]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a potential signaling pathway based on its structural analogs.
Workflow for Isolation and Purification.
References
A Technical Review of Cucurbitane Glycosides from Monk Fruit: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo, has emerged as a focal point of scientific inquiry due to its intensely sweet cucurbitane-type triterpenoid (B12794562) glycosides, known as mogrosides. These non-caloric sweeteners are not only revolutionizing the food and beverage industry but also exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for novel drug development and functional food applications. This technical guide provides a comprehensive literature review of the chemical properties, analytical methodologies, and biological activities of cucurbitane glycosides from monk fruit.
Chemical Composition and Properties of Mogrosides
Mogrosides are the principal active constituents responsible for the characteristic sweetness of monk fruit.[1] Their structure consists of a tetracyclic triterpenoid aglycone, mogrol (B2503665), which is glycosylated with a varying number of glucose units.[1] The total mogroside content in the dried fruit is approximately 3.8%, with Mogroside V being the most abundant, constituting 0.8% to 1.3% by weight.[2][3]
The intensity of sweetness in mogrosides is directly proportional to the number of glucose residues attached to the mogrol backbone.[4] Mogroside V, which possesses five glucose units, is estimated to be 250 to 425 times sweeter than sucrose.[5][6] Another pentaglycoside, Siamenoside I, exhibits even greater sweetness, approximately 563 times that of sucrose.[1] Conversely, mogrosides with fewer glucose units, such as Mogroside II, are reported to be bitter or tasteless.[1]
Table 1: Physicochemical Properties of Major Cucurbitane Glycosides from Monk Fruit
| Compound | Molecular Formula | Sweetness Relative to Sucrose | Typical Content in Dried Fruit (w/w) |
| Mogroside V | C60H102O29 | 250-425x[5][6] | 0.8% - 1.3%[2][3] |
| Mogroside IV | C54H92O24 | ~250-450x[1] | 1-10% of total extract[1] |
| Siamenoside I | C59H98O29 | ~465-563x[1] | 1-10% of total extract[1] |
| 11-Oxomogroside V | C60H100O30 | - | 1-10% of total extract[1] |
| Mogroside III | C48H82O19 | - | Varies |
| Mogroside IIE | C42H72O14 | Bitter/Tasteless[1] | Varies (higher in unripe fruit)[1] |
Mogroside V has demonstrated notable stability under various conditions. It is heat-stable in the range of 100 to 150 degrees Celsius for up to 4 hours and for as long as 8 hours in boiling water.[3] Furthermore, it maintains its stability within a pH range of 3 to 12 when stored at 2 to 8 degrees Celsius.[3]
Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex enzymatic process that occurs in the fruit of S. grosvenorii. A combination of genomic and transcriptomic analyses has identified five key enzyme families involved in the synthesis of Mogroside V: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[2][3] The metabolic pathway initiates with the conversion of squalene to di-glucosylated, tetra-hydroxycucurbitadienols during the early stages of fruit development. As the fruit matures, branched glucosyl groups are added in a catalyzed process, leading to the formation of the highly sweet M4, M5, and M6 mogrosides.[3]
Caption: Simplified workflow of mogroside biosynthesis in monk fruit.
Experimental Protocols
Extraction and Purification of Mogrosides
A generalized methodology for the extraction and purification of mogrosides from monk fruit is outlined below, based on common laboratory practices.[1]
-
Preparation of Plant Material : Fresh or dried monk fruit is crushed to increase the surface area for extraction.
-
Extraction : The crushed fruit material is typically extracted with hot water or an ethanol-water mixture. Ultrasonic-assisted extraction is also employed to enhance efficiency and can be performed with cold water, which helps in preserving the integrity of the mogrosides.[7][8]
-
Filtration and Concentration : The resulting extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]
-
Purification by Macroporous Resin Chromatography :
-
Column Packing : A chromatography column is packed with a suitable macroporous resin (e.g., D101) and pre-washed with ethanol (B145695) followed by deionized water until the effluent is neutral.[1]
-
Loading : The concentrated extract is loaded onto the prepared column at a controlled flow rate.[1]
-
Washing : The column is washed with deionized water to remove impurities such as sugars and pigments.
-
Elution : The adsorbed mogrosides are eluted from the resin using a gradient of ethanol-water mixtures. Fractions are collected and monitored for mogroside content.
-
-
Further Purification : Fractions rich in the desired mogrosides may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain high-purity compounds.
Caption: General workflow for the extraction and purification of mogrosides.
Analytical Methodologies for Mogroside Quantification
High-performance liquid chromatography (HPLC) is the most common technique for the quantification of mogrosides.
-
HPLC with Evaporative Light Scattering Detector (ELSD) : Mogroside V can be analyzed on a Primesep AP mixed-mode stationary phase column using a simple mobile phase of water and detected by ELSD.[9]
-
HPLC with Ultraviolet (UV) Detection : A C18 column with a gradient elution of acetonitrile (B52724) and water at a detection wavelength of 203 nm is used for the analysis of Mogroside V.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective LC-MS/MS method has been developed for the determination of Mogroside V in biological matrices such as rat plasma.[11] This method typically employs a C18 column with a mobile phase consisting of methanol (B129727) and water, with detection in negative ion mode using selected reaction monitoring (SRM).[11][12]
Pharmacological Activities and Signaling Pathways
Mogrosides and their aglycone, mogrol, have demonstrated a wide array of pharmacological effects, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities.[5][6][13]
Hypoglycemic Effects and AMPK Signaling
Mogrosides are recognized for their potential in managing blood glucose levels, making them a suitable sugar substitute for individuals with diabetes and obesity.[5][6] The hypoglycemic effect is largely attributed to the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][6] After ingestion, mogrosides are metabolized to mogrol, which has been shown to activate AMPK.[6][14] The activation of the AMPK pathway inhibits the expression of genes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, thereby reducing hepatic glucose production and lowering blood glucose levels.[6]
Caption: Role of mogrosides in AMPK-mediated hypoglycemic effects.
Anti-inflammatory and Antioxidant Activities
Mogrosides have been shown to possess significant anti-inflammatory and antioxidant properties.[13] They can scavenge free radicals in vitro and reduce oxidative stress in vivo.[5] Mogroside IIIE has been found to exert protective effects against lipopolysaccharide-induced acute lung injury in mice by increasing AMPK phosphorylation and inhibiting the overexpression of toll-like receptor 4 (TLR4).[15] In vitro studies have demonstrated that mogrol can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO), in lipopolysaccharide-stimulated RAW 264.7 cells.[14]
Table 2: Summary of In Vitro Anti-inflammatory Activity of Mogrol
| Cell Line | Stimulant | Mogrol Concentration | Effect |
| RAW 264.7 | Lipopolysaccharide (LPS) | 10 µM | Significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and NO production.[14] |
Anti-tumor Effects and STAT3 Signaling
Recent studies have highlighted the anti-cancer potential of mogrosides, particularly their aglycone, mogrol.[5] Mogrol has been shown to exert anti-tumor effects by specifically targeting cancer cells.[5] One of the key molecular targets is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is often constitutively activated in various types of tumors and plays a crucial role in cancer cell proliferation, survival, and invasion.[5] Mogroside V has been observed to inhibit the proliferation and survival of pancreatic cancer cells by promoting apoptosis and cell cycle arrest, potentially through the modulation of the STAT3 signaling pathway.[15]
Caption: Proposed mechanism of anti-tumor activity of mogrosides via STAT3 inhibition.
Conclusion
Cucurbitane glycosides from monk fruit represent a fascinating class of natural compounds with significant potential in both the food and pharmaceutical industries. Their high-intensity sweetness, coupled with a lack of calories and a range of beneficial pharmacological activities, makes them a compelling area for continued research and development. This technical guide has provided a comprehensive overview of the current state of knowledge on mogrosides, from their chemical properties and biosynthesis to their therapeutic potential and the underlying molecular mechanisms. Further investigation, particularly clinical trials in humans, is warranted to fully elucidate the health benefits of these remarkable natural sweeteners.
References
- 1. benchchem.com [benchchem.com]
- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside - Wikipedia [en.wikipedia.org]
- 4. maxapress.com [maxapress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. hielscher.com [hielscher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
"solubility profile of 11-Deoxymogroside IIIE in different solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] While major mogrosides like Mogroside V have been extensively studied for their intense sweetness and potential pharmacological activities, this compound is of growing interest for further investigation.[1] A critical parameter for the advancement of research and development of any compound is its solubility in various solvents, which influences its formulation, bioavailability, and application in biological assays.
This technical guide provides a comprehensive overview of the available information on the solubility profile of this compound. Due to the limited publicly available quantitative data for this specific minor mogroside, this guide also includes solubility data for the structurally similar and more abundant Mogroside V as a proxy to provide a broader understanding. The methodologies for solubility determination and relevant experimental workflows are also detailed.
Solubility Profile
The solubility of this compound, like other mogrosides, is dictated by its molecular structure, which consists of a large, hydrophobic triterpenoid aglycone core and multiple hydrophilic sugar moieties.[2] While the glycosidic residues enhance water solubility to some extent, the dominant hydrophobic nature of the aglycone leads to poor overall solubility in aqueous solutions.[2]
Quantitative and Qualitative Solubility Data
Explicit quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and inferred solubilities are available. To provide a more comprehensive, albeit indirect, understanding, quantitative data for the closely related Mogroside V is also presented in the table below. It is crucial to note the significant discrepancy in the reported solubility of Mogroside V in DMSO from different sources.
| Compound | Solvent | Solubility | Temperature | Remarks |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified | Qualitative data. |
| Methanol (B129727) | Soluble (inferred)[3] | Not Specified | Inferred from structurally similar mogrosides. | |
| Water | Soluble (inferred)[3] | Not Specified | Inferred from structurally similar mogrosides. | |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low micromolar range (expected)[2] | Not Specified | Poorly soluble; requires enhancement for higher concentrations.[2] | |
| Mogroside V (as a proxy) | Water | Easily soluble[4] | Not Specified | Qualitative data. |
| Dilute Ethanol | Easily soluble[4] | Not Specified | Qualitative data. | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL[5] | Not Specified | Quantitative data. | |
| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL[5] | Not Specified | Quantitative data from one source. | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (77.67 mM)[6] | Not Specified | Quantitative data from another source; fresh DMSO is recommended as moisture can reduce solubility.[6] | |
| Dimethyl Formamide (DMF) | ~ 1 mg/mL[5] | Not Specified | Quantitative data. |
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not detailed in the available literature, a general and widely accepted method for determining the equilibrium solubility of a compound is as follows.
Equilibrium Solubility Determination
This method is used to determine the saturation concentration of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[2]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[2]
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Measure the concentration of dissolved this compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.[2]
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflows and Signaling Pathways
Isolation and Purification of Mogrosides
The following diagram illustrates a general workflow for the isolation and purification of mogrosides, including this compound, from the fruit of Siraitia grosvenorii.[1][7]
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway Activated by Mogroside IIIE
While specific signaling pathways for this compound have not been reported, the structurally similar Mogroside IIIE is known to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, a key regulator of cellular energy homeostasis.[3]
Caption: AMPK and SIRT1 signaling pathway activated by Mogroside IIIE.
Conclusion
The solubility of this compound is a critical parameter for its further investigation and potential applications. While quantitative data remains scarce, it is understood to be soluble in DMSO and likely in methanol and water, with poor solubility in aqueous buffers. The solubility data of the closely related Mogroside V provides a useful, albeit indirect, reference point for researchers. Standard laboratory protocols can be employed to determine its precise solubility in various solvent systems as required for specific research and development needs. Further studies are warranted to establish a definitive quantitative solubility profile of this compound to facilitate its development as a potential therapeutic agent or research tool.
References
Potential Therapeutic Targets of 11-Deoxymogroside IIIE: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While extensive research has focused on the major sweet-tasting mogrosides like Mogroside V, emerging evidence suggests that minor constituents such as this compound possess significant pharmacological potential. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon current scientific literature. Due to the limited direct research on this compound, this guide also incorporates data from its structurally similar analogue, Mogroside IIIE, to infer potential mechanisms and guide future research. The primary focus will be on its role in modulating key signaling pathways implicated in metabolic diseases, inflammation, and viral infections.
Core Therapeutic Targets and Signaling Pathways
The primary therapeutic potential of this compound appears to be centered around two key signaling pathways: the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway and the Toll-like receptor 4 (TLR4) signaling cascade. Additionally, evidence points towards its potential as an antiviral agent through the inhibition of the Epstein-Barr virus (EBV) early antigen.
AMPK/SIRT1 Signaling Pathway: A Nexus for Metabolic Health
The AMPK/SIRT1 signaling pathway is a master regulator of cellular energy homeostasis.[1] Activation of this pathway has profound implications for metabolic health, offering therapeutic potential for conditions such as type 2 diabetes and its complications. While direct studies on this compound are limited, research on the closely related Mogroside IIIE strongly suggests that it activates the AMPK/SIRT1 pathway.[1] This activation is hypothesized to be a key mechanism behind its observed anti-hyperglycemic, anti-inflammatory, antioxidant, and anti-apoptotic effects.[2]
Key Downstream Effects of AMPK/SIRT1 Activation:
-
Improved Glucose Homeostasis: Activation of AMPK can lead to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[2]
-
Reduction of Inflammation: The pathway can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
-
Alleviation of Oxidative Stress: It can mitigate cellular oxidative stress, a key contributor to the pathology of metabolic diseases.[2]
-
Inhibition of Apoptosis: The pathway has been shown to protect cells from programmed cell death induced by high glucose levels.[2]
Figure 1: Proposed activation of the AMPK/SIRT1 pathway by this compound.
TLR4 Signaling Pathway: A Target for Anti-Inflammatory Intervention
The Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers a pro-inflammatory response. Dysregulation of the TLR4 pathway is implicated in various inflammatory conditions. Mogroside IIIE has been shown to inhibit the TLR4 signaling pathway, suggesting a potential mechanism for its anti-inflammatory effects.[3] This inhibition likely extends to this compound due to their structural similarities.
Figure 2: Proposed inhibition of the TLR4 signaling pathway by this compound.
Epstein-Barr Virus (EBV) Early Antigen: An Antiviral Target
Research has indicated that 11-Deoxymogroside III has inhibitory effects against the Epstein-Barr virus early antigen.[4] This suggests that this compound may also possess antiviral properties, specifically targeting the lytic cycle of EBV. This presents a novel and less explored therapeutic avenue for this compound.
Quantitative Data Summary
While direct quantitative data for this compound is scarce, the following tables summarize the available data for the closely related Mogroside IIIE to provide a comparative context.
Table 1: Anti-Inflammatory and Antioxidant Activity of Mogroside IIIE
| Assay | Cell Line/Model | Effect | Concentration/Dosage | Outcome |
| LPS-induced Nitric Oxide (NO) Production | RAW264.7 macrophages | Inhibition | Not specified | Strongest inhibition among tested mogrosides[3] |
| High Glucose-induced Inflammation | Podocytes | Reduction of TNF-α, IL-1β, IL-6 | Not specified | Alleviated inflammatory response[2] |
| High Glucose-induced Oxidative Stress | Podocytes | Mitigation | Not specified | Reduced oxidative stress markers[2] |
Table 2: Effects of Mogroside IIIE on AMPK/SIRT1 Pathway
| Target | Cell Line/Model | Effect | Concentration/Dosage | Outcome |
| AMPK Phosphorylation | High glucose-induced podocytes | Activation | Not specified | Increased p-AMPK levels |
| SIRT1 Expression | High glucose-induced podocytes | Upregulation | Not specified | Increased SIRT1 protein levels |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the therapeutic targets of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: In Vitro AMPK Activation Assay
This protocol outlines a method to determine the effect of this compound on the activation of AMPK in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, 24 hours). A known AMPK activator (e.g., AICAR) should be used as a positive control.
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Figure 3: Experimental workflow for the in vitro AMPK activation assay.
Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-induced NO Production)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
3. Cell Viability Assay (MTT or MTS):
-
After collecting the supernatant for the Griess assay, assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Add MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
Protocol 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)
This assay evaluates the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH). Ascorbic acid or Trolox can be used as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is still emerging, the available data, largely inferred from its close structural analogue Mogroside IIIE, points towards significant potential in the modulation of the AMPK/SIRT1 and TLR4 signaling pathways. These pathways are central to the pathophysiology of metabolic and inflammatory diseases, respectively. Furthermore, its potential inhibitory activity against the Epstein-Barr virus early antigen warrants further investigation.
For researchers and drug development professionals, this compound represents a promising natural compound for further study. Future research should focus on:
-
Direct Experimental Validation: Conducting in-depth studies to confirm the effects of this compound on the AMPK/SIRT1 and TLR4 pathways.
-
Quantitative Analysis: Determining the specific IC50 and EC50 values for its various biological activities.
-
In Vivo Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of metabolic and inflammatory diseases.
-
Antiviral Research: Elucidating the mechanism of action behind its potential anti-EBV activity.
This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of this compound. The detailed protocols and summarized data are intended to facilitate the design and execution of robust experimental investigations.
References
Methodological & Application
Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While a validated method exclusively for this compound is not prominently documented, this protocol adapts established multi-component analysis methods for mogrosides to provide a reliable framework for its determination.[1] The primary analytical approach is Reverse-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry detection. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and precise quantification.
Introduction
This compound is a minor mogroside found in monk fruit, a plant recognized for its intensely sweet compounds used as natural, non-caloric sweeteners.[2][3] Accurate quantification of individual mogrosides like this compound is crucial for quality control of raw materials and finished products, as well as for pharmacological research into the potential health benefits of these compounds.[3][4] This application note presents a detailed HPLC method suitable for the quantitative analysis of this compound in various sample matrices.
Experimental Protocols
Sample Preparation (from Siraitia grosvenorii fruit)
A multi-step process is employed for the extraction of this compound from the fruit pulp.[2]
-
Harvesting and Drying: Fresh fruits are harvested, and the pulp is separated from the peel and seeds. The pulp is then dried to a constant weight using methods such as hot-air or freeze-drying.[2]
-
Pulverization: The dried fruit pulp is ground into a fine powder to maximize the surface area for efficient extraction.[2]
-
Extraction: A known weight of the powdered sample (e.g., 0.1 g) is subjected to ultrasonic-assisted extraction with a 70% methanol-water solution for approximately 30 minutes. This step is often repeated to ensure complete recovery of the analytes.[2]
-
Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove any particulate matter before HPLC analysis.[2]
High-Performance Liquid Chromatography (HPLC)
The quantitative analysis is typically performed using an HPLC system coupled with a UV or Mass Spectrometry detector.[2][5]
-
Chromatographic System: A standard HPLC system equipped with a binary pump, autosampler, and column oven is suitable.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used for the separation of mogrosides.[5]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid, is effective for separating the various mogrosides.[1][5][6]
-
Injection Volume: A 10 µL injection volume is standard.[2]
-
Column Temperature: The column should be maintained at a constant temperature, for example, 25°C.[2]
-
Detection:
-
UV Detection: Detection is typically performed at a low wavelength, around 203 nm, as mogrosides lack a strong, specific chromophore.[5][7]
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[1][2] Analysis is generally carried out in the negative ionization mode, monitoring for specific precursor-to-product ion transitions for this compound.[2]
-
Data Presentation
The following tables summarize quantitative data for Mogroside IIIE (a specific form of which is this compound) in different cultivars of Siraitia grosvenorii at various stages of maturity, as well as typical performance characteristics of HPLC methods for mogroside analysis.
Table 1: Mogroside IIIE Content in Siraitia grosvenorii Cultivars [2]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
| Donggua | Hunan | 45 | 1.20 |
| Donggua | Hunan | 60 | 0.72 |
| Donggua | Hunan | 75 | 0.34 |
| Donggua | Hunan | 90 | 0.27 |
Table 2: Comparative Performance of HPLC Methods for Mogroside Analysis [5][7]
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9984 |
| Limit of Detection (LOD) | 0.75 µg/mL (for Mogroside V) | Highly sensitive, method dependent |
| Limit of Quantification (LOQ) | 2 µg/mL (for Mogroside V) | Highly sensitive, method dependent |
| Precision (RSD%) | < 8.68% (Intra-day), < 5.78% (Inter-day) | < 3.73% (Intra-day), < 3.91% (Inter-day) |
| Recovery (%) | 85.1% - 103.6% | Method dependent |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in monk fruit extracts. The protocol can be adapted and validated for specific matrices and analytical requirements. For enhanced sensitivity and selectivity, particularly in complex samples, the use of HPLC coupled with tandem mass spectrometry is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China, celebrated for the intense sweetness of its fruit.[1] This sweetness is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides called mogrosides.[1] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners.[1] Beyond their use as sweeteners, mogrosides have attracted significant scientific interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1]
Among the diverse profile of mogrosides, 11-Deoxymogroside IIIE is a minor constituent that is of interest for detailed pharmacological investigation.[1][2] Its accurate quantification is essential for quality control, standardization of extracts, and for conducting precise biological and toxicological studies.[1]
This application note presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound in plant extracts. The protocol is designed for high-throughput analysis while ensuring accuracy, precision, and reliability.[3]
Quantitative Data Presentation
The concentration of mogrosides can vary significantly based on the cultivar and the maturity of the monk fruit at harvesting.[4] The following table summarizes the content of Mogroside IIIE (a close structural analog of this compound) in different cultivars of Siraitia grosvenorii at various days after pollination, as determined by LC-MS/MS.[2]
Table 1: Mogroside IIIE Content in Siraitia grosvenorii Cultivars [2]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
|---|---|---|---|
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol outlines an effective method for extracting mogrosides from dried monk fruit. An ultrasound-assisted extraction using a methanol (B129727)/water mixture is a common and efficient approach.[5][6]
Materials:
-
Dried Siraitia grosvenorii fruit powder (<65 mesh)[4]
-
Methanol (LC-MS grade)[3]
-
Ultrapure water[3]
-
Syringe Filters: 0.22 µm PTFE[3]
Protocol:
-
Weigh 0.5 g of dried monk fruit powder into a centrifuge tube.[4]
-
Add 25 mL of 80% methanol-water solution to the tube.[4]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction in a sonicator bath for 30 minutes at room temperature.[4][5]
-
Centrifuge the mixture at high speed to pellet the solid residue.[4]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
Caption: Sample preparation workflow for mogroside extraction.
LC-MS/MS Instrumental Analysis
For robust quantification, a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[2][4] Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
Table 2: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260/1290 Series or equivalent[4][5] |
| Column | Agilent Poroshell 120 SB C18 (e.g., 2.1 x 100 mm, 2.7 µm)[5][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[5][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5][7] |
| Flow Rate | 0.25 - 0.3 mL/min[4][5] |
| Column Temp. | 25°C[2] |
| Injection Vol. | 10 µL[2] |
| Gradient Elution | 0-8 min, 15-30% B; 8-12 min, 30-85% B; followed by re-equilibration[9] |
Table 3: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer[2][4] |
| Ionization Source | Electrospray Ionization (ESI)[2] |
| Polarity | Negative Ion Mode[2][5] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 2.5 - 4.5 kV[6] |
| Drying Gas Temp. | 300°C[4] |
| MRM Transitions | Must be determined empirically by infusing a pure standard of this compound. Fragmentation typically involves the loss of sugar moieties.[6] |
Note on MRM Optimization: The optimal precursor-to-product ion transitions and collision energies for this compound must be determined experimentally. This is achieved by infusing a standard solution of the pure compound directly into the mass spectrometer.[6] For reference, optimized transitions for the related Mogroside V (Precursor [M-H]⁻ at m/z 1285.6) include product ions at m/z 1123.7 and 961.6.[6]
Preparation of Standards and Quantification
A calibration curve is necessary for accurate quantification.
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound standard in methanol.[10]
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards, typically ranging from 10 ng/mL to 1000 ng/mL.[3][10]
-
Inject each calibration standard in triplicate to generate a calibration curve.
-
The concentration of this compound in the prepared plant extract samples is determined by plotting the peak area against concentration and applying the linear regression equation from the curve.[3]
Caption: Overall analytical workflow for LC-MS/MS quantification.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plant extracts.[3] The combination of a robust sample preparation protocol and optimized instrumental parameters ensures accurate results suitable for the quality control of monk fruit products and for advanced research in the pharmaceutical and natural products industries.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners [agris.fao.org]
- 8. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction and Purification of Minor Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction, separation, and purification of minor mogrosides from the fruit of Siraitia grosvenorii (monk fruit). These protocols are designed to guide researchers in isolating specific minor mogrosides such as Siamenoside I, Mogroside IV, and 11-oxo-mogroside V for research and development purposes.
Introduction
Mogrosides are a class of triterpene glycosides responsible for the intense sweetness of monk fruit. While Mogroside V is the most abundant and well-known, a variety of minor mogrosides are also present in the fruit extract. These minor mogrosides, including Siamenoside I, Mogroside IV, and 11-oxo-mogroside V, possess unique sweetness profiles and potential pharmacological activities, making them valuable targets for research and development in the food, beverage, and pharmaceutical industries. The structural similarity among mogrosides presents a significant challenge for their separation and purification. This document outlines a multi-step strategy involving initial extraction, enrichment using macroporous resin chromatography, and high-resolution separation by preparative high-performance liquid chromatography (prep-HPLC).
General Workflow
The overall process for isolating minor mogrosides involves a series of sequential steps designed to first extract a crude mixture of mogrosides from the monk fruit, followed by enrichment and, finally, high-resolution separation of the individual minor mogrosides.
Caption: General workflow for the extraction and purification of minor mogrosides.
Data Presentation: Quantitative Analysis of Mogroside Purification
The following tables summarize quantitative data from various studies, illustrating the typical yields and purity enhancements at different stages of the mogroside purification process.
Table 1: Composition of a Purified Mogroside Extract
This table presents the relative abundance of major and minor mogrosides in a purified extract obtained after processing fresh Siraitia grosvenorii fruit with 70% aqueous ethanol followed by purification on a D101 macroporous resin column.[1]
| Mogroside Species | Composition (%) |
| Mogroside V | 69.24 |
| 11-oxo-mogroside V | 10.6 |
| Siamenoside I | 9.8 |
| Mogroside IV | 4.54 |
| Total Purity | 94.18 |
Table 2: Purity Enhancement of Mogroside V Using Different Purification Techniques
This table demonstrates the progressive increase in the purity of the major mogroside, Mogroside V, through a multi-step purification process. While this data is for Mogroside V, it provides a reference for the expected efficiency of these techniques for enriching total mogrosides, including minor ones.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Mogroside V | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | 10.7% | Resin: HZ 806; Elution: 40% aqueous ethanol |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water |
Experimental Protocols
Protocol 1: Extraction of Crude Mogrosides
This protocol describes a general method for extracting a mixture of mogrosides from dried monk fruit powder.
Objective: To obtain a crude extract containing a mixture of major and minor mogrosides.
Materials:
-
Dried monk fruit powder
-
Deionized water or 70% Ethanol
-
Stirring hot plate
-
Filter paper or centrifuge
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix dried monk fruit powder with deionized water or 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 60-80°C and stir continuously for 2-3 hours.[2]
-
Alternatively, for ethanol extraction, macerate the powder in 70% aqueous ethanol at room temperature for 24 hours.
-
-
Filtration:
-
Separate the liquid extract from the solid residue by filtration through filter paper or by centrifugation.
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
-
Concentration:
-
Combine the liquid extracts from all repetitions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. The resulting viscous liquid is the crude mogroside extract.
-
Protocol 2: Enrichment of Mogrosides using Macroporous Resin Chromatography
This protocol details the enrichment of the crude mogroside extract to separate the mogrosides from sugars, pigments, and other polar impurities.
Objective: To enrich the concentration of total mogrosides in the crude extract.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, D101, HZ 806)
-
Chromatography column
-
Deionized water
-
Aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80%)
-
Fraction collector
Methodology:
-
Column Preparation:
-
Pack a chromatography column with the selected macroporous resin.
-
Pre-equilibrate the column by washing it with deionized water.
-
-
Loading:
-
Dissolve the crude mogroside extract in deionized water.
-
Load the solution onto the pre-equilibrated column.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and pigments.
-
-
Elution:
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. Begin with a low ethanol concentration (e.g., 20%) and gradually increase to higher concentrations (e.g., 40%, 60%, 80%).
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for mogroside content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions that contain the desired mogrosides.
-
-
Concentration:
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
-
Caption: Workflow for mogroside enrichment using macroporous resin chromatography.
Protocol 3: Isolation of Minor Mogrosides by Preparative HPLC
This protocol provides a general framework for the separation of individual minor mogrosides from the enriched extract using preparative HPLC. The specific conditions may need to be optimized for the target minor mogroside.
Objective: To isolate high-purity minor mogrosides (e.g., Siamenoside I, Mogroside IV, 11-oxo-mogroside V).
Materials:
-
Enriched mogroside extract
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.1% Formic acid (optional, as a mobile phase modifier)
Methodology:
-
Sample Preparation:
-
Dissolve the enriched mogroside extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to separate the target minor mogroside from Mogroside V and other components. A shallow gradient may be required for closely eluting compounds. An example could be starting with a lower percentage of Acetonitrile (e.g., 20-30%) and gradually increasing it.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at 203-210 nm.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect fractions based on the retention times of the target minor mogrosides, which should be determined from prior analytical HPLC runs.
-
-
Purity Analysis and Post-Processing:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing the pure minor mogroside.
-
Remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified minor mogroside as a solid.
-
Protocol 4: Enzymatic Conversion of Mogroside V to Siamenoside I
This protocol describes a method for producing Siamenoside I through the enzymatic hydrolysis of Mogroside V.[3]
Objective: To synthesize Siamenoside I from a Mogroside V-rich extract.
Materials:
-
Mogroside V-rich extract
-
β-glucosidase enzyme
-
Citric acid buffer (pH 5)
-
Incubator/water bath at 60°C
-
Reversed-phase chromatography materials
Methodology:
-
Enzymatic Reaction:
-
Dissolve the Mogroside V-rich extract in a pH 5 citric acid buffer.
-
Add β-glucosidase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at 60°C. The reaction time will depend on the enzyme activity and desired conversion rate. Monitor the reaction progress using HPLC.
-
-
Reaction Termination:
-
Stop the enzymatic conversion by adding an equal volume of methanol to the reaction mixture.
-
-
Purification:
-
Purify the resulting Siamenoside I from the reaction mixture using reversed-phase chromatography, following a similar procedure to Protocol 2 or 3, optimizing the conditions for Siamenoside I.
-
Caption: Workflow for the enzymatic conversion of Mogroside V to Siamenoside I.
Conclusion
The extraction and purification of minor mogrosides require a systematic approach that combines efficient initial extraction with multi-step chromatographic separation. The protocols provided in this document offer a comprehensive guide for researchers to isolate these valuable compounds. Optimization of the parameters outlined in each protocol will be necessary to achieve the desired purity and yield for specific minor mogrosides, enabling further investigation into their unique properties and potential applications.
References
Application Notes and Protocols for the Isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Introduction: Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a source of intensely sweet triterpenoid (B12794562) glycosides called mogrosides.[1] These compounds, particularly Mogroside V, are utilized as natural, non-caloric sweeteners.[1] Beyond their sweetness, mogrosides have attracted scientific interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2] 11-Deoxymogroside IIIE is a minor mogroside constituent that holds interest for further pharmacological investigation.[1] The isolation of this compound in a pure form is crucial for conducting accurate biological and toxicological studies.[1] This document provides a detailed protocol for the isolation and purification of this compound from the fruit of Siraitia grosvenorii.
Data Presentation
The purification of mogrosides from Siraitia grosvenorii is a multi-step process designed to enrich the concentration of the target compound. The following table summarizes representative data on the purification of mogrosides, illustrating the progressive increase in purity at each stage.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | 0.5% (Mogroside V in raw herb) | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695).[3][4] | [3][4] |
| Flash Extraction & Column Chromatography | Not specified | >92% (Total Mogrosides) | Flash extraction followed by column chromatography. | [5] |
| Water Extraction & C18 Column | Not specified | 96.1% (Mogroside) | 12 parts water to fruit, pasteurized, followed by C18 column separation. | [6][7] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile (B52724)/Water gradient. | [1] |
Experimental Protocols
This protocol outlines a general yet detailed workflow for the isolation of this compound, which involves extraction, preliminary purification by macroporous resin chromatography, and final purification by high-performance liquid chromatography (HPLC).
1. Sample Preparation and Extraction
This initial step is aimed at extracting the total mogrosides from the dried fruit material.
-
Materials:
-
Dried Siraitia grosvenorii fruit
-
70% aqueous ethanol[1]
-
Grinder or pulverizer
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Grind the dried Siraitia grosvenorii fruit into a fine powder to increase the surface area for efficient extraction.[8]
-
Macerate 500 g of the powdered fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Separate the extract from the solid residue by filtering through filter paper or by centrifugation.[1]
-
To ensure complete extraction of mogrosides, repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.[1]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[1]
-
2. Preliminary Purification by Macroporous Resin Column Chromatography
This step serves to remove a significant portion of impurities and enrich the total mogroside fraction.
-
Materials:
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water to create a sample solution.[1]
-
Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.[1]
-
Load the sample solution onto the equilibrated column.[1]
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).[1]
-
Collect fractions using a fraction collector and monitor the composition of the fractions by Thin Layer Chromatography (TLC) or analytical HPLC.[1]
-
Pool the fractions containing the desired mogrosides, including this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
-
3. Final Purification by Semi-Preparative/Preparative HPLC
This is the final and most critical step to isolate this compound from other closely related mogrosides.
-
Materials:
-
Enriched mogroside extract
-
Semi-preparative or preparative HPLC system
-
C18 column
-
Mobile Phase: Acetonitrile and Water (HPLC grade)
-
0.1% Formic acid (optional, for improved peak shape)[1]
-
-
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.[8]
-
Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water. An optimized gradient should be developed based on the specific column and the mogroside profile of the extract.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to known standards, if available. Alternatively, collect all well-resolved peaks for subsequent analysis.[1]
-
4. Purity Confirmation and Final Processing
-
Protocol:
Mandatory Visualization
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. maxapress.com [maxapress.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Bioactivity of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the in vitro bioactivity of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (monk fruit).[1] While research specifically on this compound is emerging, its biological activities are presumed to be similar to the closely related and extensively studied Mogroside IIIE.[2][3] The protocols outlined here focus on key bioactivities associated with mogrosides, including anti-inflammatory, metabolic-modulating, antioxidant, and anticancer effects.[4][5][6]
The primary mechanism of action for related mogrosides involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, a crucial regulator of cellular energy homeostasis.[1][2][3] Activation of this pathway can lead to reduced inflammation, alleviation of oxidative stress, and improved glucose metabolism.[1][2]
Caption: General experimental workflow for assessing the bioactivity of a test compound.
Anti-inflammatory Activity Assessment
Application Note: The anti-inflammatory potential of this compound can be evaluated using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7).[7] LPS activates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8] This assay measures the ability of the compound to inhibit the production of these mediators. A preliminary cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death.[7]
Experimental Protocols
A. Cell Viability (MTT Assay)
-
Principle: Measures cell viability by the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[7]
-
Measure absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
B. Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[7]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent.[7]
-
Incubate at room temperature for 10 minutes.
-
Measure absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
C. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant using an enzyme-linked immunosorbent assay.
-
Protocol:
-
Collect cell culture supernatant from the same experiment as the Griess assay.
-
Measure TNF-α and IL-6 concentrations using commercially available ELISA kits, following the manufacturer’s instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, add a detection antibody, add a substrate, and measure absorbance.
-
Calculate cytokine concentrations based on the standard curve.[1]
-
Data Presentation
Note: The following data is representative of Mogroside IIIE, a closely related compound, as specific quantitative data for this compound is not widely published.[7]
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (LPS only) | 100 ± 5 | 0 | 0 | 0 |
| 10 | 98 ± 4 | 15 ± 3 | 12 ± 2 | 10 ± 3 |
| 25 | 96 ± 5 | 35 ± 4 | 31 ± 5 | 28 ± 4 |
| 50 | 94 ± 6 | 62 ± 5 | 58 ± 6 | 55 ± 5 |
Metabolic Regulation via AMPK/SIRT1 Pathway
Application Note: Mogrosides are known to activate the AMPK/SIRT1 signaling pathway, which plays a central role in cellular energy regulation and has therapeutic implications for metabolic diseases.[1][2] Assays in this section aim to determine if this compound can activate AMPK and influence downstream metabolic processes like glucose uptake in a relevant cell line, such as human hepatoma HepG2 cells.[9]
Caption: Activation of the AMPK/SIRT1 pathway by mogrosides and downstream effects.[2]
Experimental Protocols
A. Western Blotting for Protein Expression
-
Principle: Detects and quantifies the expression levels of total and phosphorylated proteins (e.g., AMPK, p-AMPK) to assess pathway activation.
-
Protocol:
-
Seed HepG2 cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
B. Glucose Uptake Assay
-
Principle: Measures the rate of glucose uptake into cells, often using a fluorescently-labeled glucose analog like 2-NBDG.
-
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Replace the medium with glucose-free DMEM containing this compound and incubate for 2-4 hours.
-
Add 100 µM of 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a microplate reader.
-
Metformin can be used as a positive control.[9]
-
Data Presentation
| Treatment | p-AMPK/AMPK Ratio (Fold Change) | SIRT1 Expression (Fold Change) | Glucose Uptake (% of Control) |
| Control | 1.0 | 1.0 | 100 ± 8 |
| Compound (25 µM) | 1.8 ± 0.2 | 1.5 ± 0.1 | 145 ± 12 |
| Compound (50 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 | 180 ± 15 |
| Metformin (Positive Control) | 2.2 ± 0.2 | 1.8 ± 0.2 | 175 ± 11 |
Antioxidant Activity
Application Note: Mogrosides have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing cellular oxidative stress.[10] In vitro chemical assays can be used to quickly screen for the antioxidant potential of this compound by measuring its ability to neutralize stable free radicals or other oxidants.
Experimental Protocols
A. H₂O₂ Scavenging Assay
-
Principle: Measures the ability of the compound to scavenge hydrogen peroxide, often detected by a colorimetric reaction.
-
Protocol:
-
Prepare a 40 mM solution of H₂O₂ in phosphate (B84403) buffer (pH 7.4).
-
Add this compound at various concentrations to the H₂O₂ solution.
-
Incubate for 10 minutes.
-
Measure the absorbance of the remaining H₂O₂ at 230 nm against a blank solution (phosphate buffer without H₂O₂).
-
The percentage of scavenging is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
B. Hydroxyl Radical (•OH) Scavenging Assay
-
Principle: Evaluates the compound's ability to compete with a detector molecule (e.g., safranin) for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂).
-
Protocol:
-
In a reaction tube, mix EDTA-Fe²⁺, safranin, H₂O₂, and the test compound at various concentrations in a phosphate buffer (pH 7.4).
-
Initiate the reaction and incubate at 37°C for 30 minutes.
-
Measure the absorbance at 520 nm.
-
Vitamin C can be used as a positive control.
-
Calculate the scavenging percentage based on the change in absorbance compared to the control.
-
Data Presentation
| Assay | IC₅₀ of this compound (µg/mL) | IC₅₀ of Vitamin C (µg/mL) |
| H₂O₂ Scavenging | Hypothetical value: 25.5 | 8.2 |
| •OH Scavenging | Hypothetical value: 120.8 | 45.1 |
Anticancer Activity
Application Note: Preliminary anticancer activity can be assessed by evaluating the cytotoxicity of this compound against various human cancer cell lines.[11] The MTT assay is a widely used, reliable colorimetric method for determining cell viability and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[11][12]
Experimental Protocol
A. In Vitro Cytotoxicity (MTT Assay)
-
Principle: As described previously, this assay measures the metabolic activity of cells as an indicator of viability.
-
Protocol:
-
Select and culture a panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MDA-MB-231 - breast).[13][14]
-
Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours.
-
Perform the MTT assay as described in Section 1.A.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that causes 50% growth inhibition) by plotting a dose-response curve.
-
Data Presentation
| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) |
| HepG2 | Liver Carcinoma | Hypothetical value: 85.2 |
| A549 | Lung Carcinoma | Hypothetical value: 110.5 |
| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical value: 76.8 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 13. Illicium verum anticancer activity against MDA-MB-231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"application of 11-Deoxymogroside IIIE in metabolic disease research"
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] This natural compound has garnered significant interest in metabolic disease research due to its potential therapeutic properties. As a member of the mogroside family, known for their intense sweetness, this compound is being investigated for its beneficial effects on metabolic disorders.[2][3] The primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis.[2]
Key Metabolic Effects
This compound has demonstrated several beneficial effects on cellular metabolism, primarily through the activation of the AMPK/SIRT1 signaling pathway.[2][4] These effects include:
-
Anti-hyperglycemic effects: By activating AMPK, this compound may contribute to improved glucose homeostasis.[2]
-
Anti-inflammatory effects: It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in high-glucose conditions.[2][4]
-
Antioxidant properties: The compound can mitigate oxidative stress, a key factor in the progression of metabolic diseases.[2]
-
Anti-apoptotic effects: this compound has been shown to protect cells from apoptosis induced by high glucose levels.[2][5]
These properties make this compound a promising candidate for further investigation in the context of metabolic diseases like type 2 diabetes and its complications, such as diabetic nephropathy.[2]
Data Presentation
Table 1: Effects of Mogroside IIIE (a close analog of this compound) on Inflammatory Cytokines and Oxidative Stress Markers in High Glucose-Induced Podocytes
| Parameter | Treatment Group | Concentration | Result | Reference |
| TNF-α | High Glucose (HG) | 30 µM | Significantly elevated | [4] |
| HG + Mogroside IIIE | - | Dramatically reversed the elevation | [4] | |
| IL-1β | High Glucose (HG) | 30 µM | Notably elevated | [4] |
| HG + Mogroside IIIE | - | Dramatically reversed the elevation | [4] | |
| IL-6 | High Glucose (HG) | 30 µM | Notably elevated | [4] |
| HG + Mogroside IIIE | - | Dramatically reversed the elevation | [4] | |
| MDA | High Glucose (HG) | 30 µM | Significantly increased content | [4] |
| HG + Mogroside IIIE | - | Significantly decreased content | [4] | |
| SOD | High Glucose (HG) | 30 µM | Significantly decreased activity | [4] |
| HG + Mogroside IIIE | - | Significantly increased activity | [4] | |
| CAT | High Glucose (HG) | 30 µM | Significantly decreased activity | [4] |
| HG + Mogroside IIIE | - | Significantly increased activity | [4] |
Note: This data is for Mogroside IIIE, a structurally similar compound, as specific quantitative data for this compound was not available in the provided search results. Researchers should validate these effects for this compound.
Signaling Pathways
The primary signaling pathway implicated in the metabolic effects of this compound is the AMPK/SIRT1 pathway. Activation of this pathway plays a central role in regulating cellular energy, inflammation, and apoptosis.
Caption: Activation of the AMPK/SIRT1 signaling pathway by this compound.
Experimental Protocols
In Vitro Cell Culture and Treatment
This protocol describes the general procedure for treating a relevant cell line (e.g., podocytes, hepatocytes) to investigate the effects of this compound.
Materials:
-
Appropriate cell line
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
To mimic disease conditions, cells can be co-treated with a stressor like high glucose (e.g., 30 µM).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
After incubation, proceed with downstream assays such as cell viability, ELISA, or Western blotting.
Caption: General workflow for in vitro cell treatment and analysis.
Western Blot Analysis for AMPK Activation
This protocol is for determining the activation of AMPK by measuring the levels of phosphorylated AMPK (p-AMPK) relative to total AMPK.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[2]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[2]
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C.[2]
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Quantify the band intensities and normalize the p-AMPK signal to total AMPK and a loading control like GAPDH.
ELISA for Inflammatory Cytokines
This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for the specific cytokines of interest[2]
-
Cell culture supernatant from treated cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from the different treatment groups.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.[2] A general workflow is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow the cytokines to bind to the immobilized antibodies. c. Wash the wells to remove unbound substances. d. Add a detection antibody. e. Wash again and add a substrate solution. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-Inflammatory Potential of 11-Deoxymogroside IIIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Natural products represent a vast reservoir of novel anti-inflammatory agents. Mogrosides, a class of cucurbitane-type triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of a specific mogroside, 11-Deoxymogroside IIIE.
While comprehensive quantitative data for this compound is still emerging in publicly available literature, this document will utilize data from the closely related and well-studied compound, Mogroside IIIE, as a representative model to illustrate expected outcomes and data presentation.[3] Mogroside IIIE has been shown to effectively alleviate inflammation by reducing the levels of inflammatory cytokines.[3][4] The general anti-inflammatory potential of mogrosides is well-noted, with studies indicating their capacity to inhibit the production of inflammatory mediators.[3]
Principle of Assay
The in vitro anti-inflammatory activity of this compound can be evaluated by its ability to suppress the production of pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS).[3] LPS, a major component of the outer membrane of Gram-negative bacteria, activates macrophages to produce key inflammatory mediators including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The inhibitory effect of this compound on these markers serves as a quantifiable measure of its anti-inflammatory potential. Furthermore, the underlying mechanisms of action can be elucidated by examining its effects on critical inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Data Presentation
The following tables summarize the quantitative anti-inflammatory effects of Mogroside IIIE, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Mogroside IIIE in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Treatment Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |
| Nitric Oxide (NO) | Not Specified | Strongest inhibition among tested mogrosides | Not Reported | [5] |
| TNF-α | 50 | Significant Reduction | Not Reported | [4] |
| IL-1β | 50 | Significant Reduction | Not Reported | [4] |
| IL-6 | 50 | Significant Reduction | Not Reported | [4] |
Note: Specific IC50 values for Mogroside IIIE's anti-inflammatory activity were not available in the reviewed literature. However, it was noted to have the strongest inhibitory effect on nitric oxide release among other mogrosides.[5]
Table 2: Effect of Mogroside IIIE on Protein Expression in Inflammatory Signaling Pathways in High Glucose-Induced Podocytes
| Signaling Pathway | Target Protein | Treatment Concentration (µM) | Effect | Reference |
| AMPK/SIRT1 | p-AMPK | 50 | Increased Expression | [4] |
| AMPK/SIRT1 | SIRT1 | 50 | Increased Expression | [4] |
| NF-κB | p-NF-κB p65 | Not Specified | Reduced Expression | [6][7] |
| NF-κB | p-IκBα | Not Specified | Increased Expression | [6][7] |
| TLR4/MyD88 | TLR4 | Not Specified | Down-regulated Expression | [6][7] |
| TLR4/MyD88 | MyD88 | Not Specified | Down-regulated Expression | [6][7] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound by measuring its impact on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated murine macrophages.
a. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
b. Treatment and Stimulation:
-
Pre-treat the adherent cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.[1]
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[1]
-
Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
c. Measurement of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
d. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for investigating the molecular mechanism of this compound's anti-inflammatory action by analyzing the expression of key proteins in the NF-κB and MAPK signaling pathways.
a. Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
c. Visualization and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Low-Concentration Mogrosides
Welcome to the technical support center for the analysis of mogrosides at low concentrations using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and robust experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve sensitive and accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of low-concentration mogrosides.
Q1: Why is my mogroside signal weak, noisy, or completely absent?
A weak or absent signal is a common issue when working with low concentrations. The problem can typically be traced to sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Sample-Related Issues:
-
Concentration Below LOD: The mogroside concentration in your sample may be below the instrument's limit of detection (LOD). Consider concentrating your sample extract or increasing the injection volume.[1]
-
Ion Suppression: Co-eluting compounds from a complex sample matrix can compete with mogrosides for ionization, suppressing their signal.[1] This is particularly common in biological matrices like plasma or complex plant extracts. Implementing a more rigorous sample clean-up, such as Solid-Phase Extraction (SPE), is highly recommended.[1]
-
Analyte Degradation: Mogrosides are generally stable, but prolonged exposure to harsh conditions or repeated freeze-thaw cycles can lead to degradation. Ensure samples are stored properly, typically at -20°C, before analysis.[1]
-
-
LC-Related Issues:
-
Poor Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. Using a gradient elution is often necessary to achieve sharp, symmetrical peaks for various mogrosides.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect mogroside ionization. While some methods use additives like formic or acetic acid, these can sometimes weaken the signal intensity for mogrosides in negative ion mode.[2] It is crucial to optimize the mobile phase composition, and in some cases, a simple methanol (B129727):water or acetonitrile (B52724):water system may provide the best results.[2]
-
-
MS-Related Issues:
-
Incorrect Polarity: For mogrosides, negative ion electrospray ionization (ESI-) mode consistently provides higher sensitivity by detecting the deprotonated molecule [M-H]⁻.[1][2] Ensure your instrument is operating in negative mode.
-
Suboptimal Source Parameters: ESI source parameters must be carefully optimized. Key parameters include capillary/spray voltage, nebulizer gas flow, drying gas flow, and source/desolvation temperature.[1] A systematic optimization is required for your specific instrument and flow rate. A high electrospray voltage (e.g., -4500V) and source temperature (e.g., 500°C) have been used effectively.[3]
-
Incorrect MRM Transitions: Ensure you are monitoring the correct precursor and product ions for your target mogrosides. The collision energy (CE) is critical for fragmentation and must be optimized for each specific transition to maximize product ion intensity.[1]
-
Q2: How can I reduce the significant matrix effects observed in my biological or food samples?
Matrix effects, which can cause ion suppression or enhancement, are a major challenge for accurate quantification. The most effective solution is to improve the sample clean-up process before injection.
-
For Biological Fluids (e.g., Plasma): A simple protein precipitation is a rapid method for sample preparation.[2][4] This involves adding a solvent like methanol to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analytes.[2][4]
-
For Complex Extracts (e.g., Plant Material, Food): Solid-Phase Extraction (SPE) is a more advanced and effective technique for removing interfering compounds.[1] SPE cartridges can be chosen to retain the mogrosides while allowing matrix components to be washed away, or vice versa. This significantly reduces ion suppression.[1]
Q3: I am struggling to separate different mogroside isomers. What chromatographic parameters can I adjust?
The structural similarity of mogroside isomers makes their separation challenging.[5]
-
Use a High-Efficiency Column: Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with sub-2 µm particles, offer significantly higher resolution and sensitivity compared to traditional HPLC, making them ideal for separating closely eluting isomers.[5] A high-quality C18 column is a common and effective choice.[6]
-
Optimize the Gradient Elution: Isocratic elution is often insufficient for separating multiple mogrosides.[1] A shallow gradient, where the percentage of the organic solvent (e.g., acetonitrile or methanol) is increased slowly over time, provides better separation of complex mixtures.[1][6]
-
Adjust Mobile Phase Composition: While acetonitrile/water is common, switching to methanol/water can alter selectivity and may improve the resolution of certain isomer pairs.[2]
Frequently Asked Questions (FAQs)
Q: What is the recommended ionization mode for mogroside analysis? A: Negative ion electrospray ionization (ESI-) is strongly recommended. Studies consistently show that mogrosides have much higher sensitivity in negative mode, where they are detected as the deprotonated precursor ion [M-H]⁻.[1][2][6]
Q: Which column type is best suited for mogroside separation? A: Reversed-phase columns, particularly C18 phases, are the most widely and successfully used for mogroside analysis.[6] They provide good retention and separation for these relatively polar glycosides. UPLC columns (with particle sizes <2 µm) are preferred for higher resolution of isomers.[5]
Q: Should I use mobile phase additives like formic acid? A: The use of additives depends on the specific separation goals and must be empirically determined. While additives like 0.1% formic acid are common in reversed-phase chromatography to improve peak shape, some studies have found that they can weaken the signal intensity for mogrosides in negative ESI mode.[2][6] An additive-free mobile phase of methanol/water or acetonitrile/water may provide a stronger signal.[2]
Q: How should I prepare calibration standards for quantification? A: Prepare a high-concentration stock solution of each mogroside standard in a solvent like methanol.[3] From this stock, create a series of working standard solutions by serial dilution with the same solvent.[3] For accurate quantification, it is best practice to prepare calibration curves by spiking the working standards into a blank matrix identical to your sample (e.g., blank plasma, extract from a mogroside-free plant) and processing it through the entire sample preparation procedure. This helps to compensate for matrix effects and extraction recovery losses.
Data Presentation
The following tables provide starting parameters for method development. Note that optimal values, especially for collision energy and cone voltage, are instrument-dependent and should be fine-tuned.
Table 1: Optimized MRM Parameters for Key Mogrosides (Negative Ion Mode) This table provides a starting point for method development. Parameters should be optimized on the specific instrument used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q2) (m/z) | Collision Energy (CE) (eV) | Cone Voltage (V) |
| Mogroside V | 1285.6 | 1123.7 | 47 | Optimize |
| Mogroside IVa | 1123.5 | 961.5 | 40 | Optimize |
| Siamenoside I | 1123.5 | 961.5 | 40 | Optimize |
| Mogroside III A2 | 961.5 | 799.5 | 35 | 40 |
| Mogroside III | 961.5 | 799.5 | 35 | Optimize |
| Mogroside II E | 799.5 | 637.4 | 30 | Optimize |
| Mogroside II A | 799.5 | 637.4 | 30 | Optimize |
| (Data sourced from references[2][3][7]) |
Table 2: Example UPLC Gradient Program for Mogroside Separation
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.25 | 85 | 15 |
| 8.0 | 0.25 | 70 | 30 |
| 8.5 | 0.25 | 5 | 95 |
| 9.5 | 0.25 | 5 | 95 |
| 9.6 | 0.25 | 85 | 15 |
| 10.0 | 0.25 | 85 | 15 |
| (Gradient adapted from references[5][6]) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction from Solid Samples (e.g., Monk Fruit Powder)
This protocol is suitable for extracting mogrosides from dried plant material or powdered sweetener products.[7]
-
Weighing: Accurately weigh 100 mg of the homogenized, dried sample into a centrifuge tube.
-
Solvent Addition: Add 10 mL of 80% methanol in water (v/v).
-
Vortexing: Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Protein Precipitation from Plasma Samples
This protocol is a rapid and effective method for preparing plasma samples for analysis.[2][4]
-
Aliquoting: Pipette 75 µL of a plasma sample into a microcentrifuge tube.
-
Precipitation: Add 250 µL of cold methanol to the plasma sample. If using an internal standard (IS), it should be added in this step.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to an HPLC vial for injection.
Visualizations
The following diagrams illustrate key workflows and logical relationships in mogroside analysis.
Caption: Troubleshooting workflow for low mogroside signal intensity.
Caption: Sample preparation workflow for solid matrices.
Caption: General LC-MS/MS (MRM) analytical workflow.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mogroside Isomer Separations in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of mogroside isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of mogroside isomers.
Q1: What are the primary challenges in separating mogroside isomers using HPLC?
The main difficulty lies in the structural similarity of mogroside isomers. These compounds share the same basic aglycone, mogrol, and differ only in the number and linkage positions of glucose moieties.[1] This subtle structural variation makes achieving baseline separation a significant analytical challenge, as numerous isomers can co-exist in crude extracts.[1]
Q2: I am observing poor peak resolution and co-elution of mogroside isomers. What are the first steps to troubleshoot this issue?
When facing poor resolution, a systematic approach is crucial. Start by evaluating your mobile phase composition and gradient profile. Optimizing the mobile phase is one of the most effective ways to influence selectivity and, consequently, resolution.[2][3][4] Consider the following adjustments:
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Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time and may improve the separation of closely eluting peaks.[3][4]
-
Gradient Elution: For complex samples containing multiple mogroside isomers with varying polarities, a gradient elution is often necessary to achieve adequate separation while minimizing run time.[2][5] An isocratic elution may not be sufficient to resolve all isomers effectively.[5]
-
Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.[6] Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase is a common practice in mogroside analysis and can improve peak shape and resolution.[5][7]
Q3: Which type of HPLC column is most suitable for mogroside isomer separation?
The choice of column is critical for successful mogroside separation. Due to the polar nature of these glycosides, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) modes can be effective.[1]
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Reversed-Phase Columns (C18): C18 columns are widely used for mogroside analysis and can provide good separation, especially when paired with an optimized mobile phase.[8][9][10] Columns with smaller particle sizes (e.g., sub-2 µm) can offer higher efficiency and improved resolution.[1][3]
-
HILIC Columns: HILIC columns are an excellent alternative for separating highly polar compounds like mogrosides.[1]
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Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can enhance the separation of complex isomer mixtures.[1] A Primesep AP mixed-mode column has been shown to be effective for mogroside V analysis.[7]
Q4: Can adjusting the column temperature improve the resolution of mogroside isomers?
Yes, column temperature is an important parameter that can influence separation.
-
Increased Temperature: Higher temperatures generally lead to lower mobile phase viscosity, which can result in sharper peaks and faster analysis times.[11] However, it can also decrease retention times, and in some cases, negatively impact resolution if peaks move closer together.[11]
-
Decreased Temperature: Lowering the column temperature can increase retention and may improve the resolution of some closely eluting isomers.[8][11]
It is important to note that changes in temperature can affect the selectivity of the separation, potentially altering the elution order of the isomers. Therefore, temperature optimization should be performed systematically.
Q5: My peaks are showing fronting or tailing. What could be the cause and how can I fix it?
Peak asymmetry can be caused by several factors:
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Peak Fronting: This is often a sign of sample overload. Try reducing the injection volume or the concentration of your sample. It can also be caused by using a sample solvent that is stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.
-
Peak Tailing: Tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Ensure your mobile phase is adequately buffered if your analytes are ionizable. If the problem persists, it could indicate a contaminated guard column or a deteriorating analytical column that may need to be flushed or replaced.
Q6: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the likely source?
Extra peaks can arise from several sources:
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Carryover from Previous Injections: A late-eluting peak from a previous run may appear in the current chromatogram. To address this, you can increase the run time or the gradient slope to ensure all components are eluted.
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Sample Contamination: The sample itself may contain impurities. Ensure proper sample preparation and filtration.
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Mobile Phase Contamination: Ghost peaks can also originate from contaminated solvents or additives in the mobile phase. Use high-purity solvents and freshly prepared mobile phases.
Data Presentation: HPLC Method Parameters for Mogroside Analysis
The following tables summarize various HPLC methods that have been successfully used for the separation of mogrosides, providing a starting point for method development.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm)[8][12] | Agilent Poroshell 120 SB C18[5] | C18 analytical column (250 mm × 4.6 mm, 5 μm)[9] |
| Mobile Phase A | Water[8][12] | Water with 0.1% Formic Acid[5] | Water[9] |
| Mobile Phase B | Acetonitrile[8][12] | Acetonitrile with 0.1% Formic Acid[5] | Acetonitrile[9] |
| Gradient | Isocratic (78:22 Water:Acetonitrile)[8] | Gradient[5] | 0–15 min, 15%–40% B; 15–16 min, 40%–15%; 16–20 min, hold at 15% B[9] |
| Flow Rate | 1.0 mL/min[8][12] | 0.25 mL/min[5] | Not Specified |
| Column Temp. | 32°C[8][12] | Not Specified | Not Specified |
| Detection | UV at 203 nm[8] | ESI-MS/MS[5] | UV at 203 nm[9] |
Table 2: Mixed-Mode and HILIC Methods
| Parameter | Method 4 |
| Column | Primesep AP mixed-mode (150 mm x 4.6 mm, 5 µm)[1][7] |
| Mobile Phase A | 0.5% Acetic Acid in Water[1][7] |
| Mobile Phase B | Acetonitrile[1][7] |
| Gradient | Isocratic (80% Acetonitrile)[1][7] |
| Flow Rate | 1.0 mL/min[1][7] |
| Column Temp. | Not Specified |
| Detection | Evaporative Light Scattering Detector (ELSD)[1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to mogroside analysis.
Protocol 1: Sample Preparation from Dried Monk Fruit Powder
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Extraction: Use an ultrasound-assisted extraction method with a methanol/water (80/20, v/v) solvent for optimal recovery of mogrosides.[1]
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Dilution: Dilute the initial extract with a solvent that is compatible with your HPLC mobile phase. For reversed-phase chromatography, diluting in the initial mobile phase composition is recommended. For HILIC, a dilution factor of 20 in acetonitrile can be used.[1]
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Filtration: Filter the diluted extract through a 0.45 µm syringe filter (e.g., polyethersulfone) before injection to remove any particulate matter that could clog the HPLC system.[1]
Protocol 2: General Reversed-Phase HPLC Method Development
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Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
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Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection: UV at 203 nm
-
-
Scouting Gradient: Run a broad linear gradient from 10% to 90% Acetonitrile over 30 minutes to determine the approximate elution time of the mogroside isomers.
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Gradient Optimization: Based on the scouting run, design a more focused gradient around the elution region of the target isomers. A shallower gradient will generally provide better resolution.
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Mobile Phase Modifier: If peak shape is poor, add 0.1% formic acid or acetic acid to both mobile phase A and B.
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Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the effect on resolution and selectivity.
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Flow Rate Optimization: Adjust the flow rate to optimize the trade-off between analysis time and resolution. Lower flow rates can sometimes improve separation.[11]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of mogroside isomers.
Caption: General experimental workflow for HPLC analysis of mogroside isomers.
Caption: Troubleshooting workflow for improving peak resolution of mogroside isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Recovery of 11-Deoxymogroside IIIE During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the extraction of 11-Deoxymogroside IIIE from Siraitia grosvenorii (monk fruit). The following troubleshooting guides and frequently asked questions provide solutions to common issues encountered during experimental procedures.
Troubleshooting Guides
Issue: Poor Recovery of this compound
This guide addresses potential causes and solutions for lower-than-expected yields of this compound during the extraction process.
Question: My extraction is yielding very low quantities of this compound. What are the potential causes and how can I improve the recovery?
Answer:
Poor recovery of this compound can stem from several factors, ranging from the extraction method itself to the stability of the compound and analytical accuracy. Below is a step-by-step guide to troubleshoot and optimize your extraction protocol.
1. Inefficient Extraction Parameters:
-
Problem: The chosen solvent system and extraction conditions may not be optimal for solubilizing and extracting this compound from the plant matrix.
-
Solutions:
-
Optimize Solvent Concentration: Aqueous ethanol (B145695) is a commonly used and effective solvent for mogrosides.[1] It is recommended to test a range of ethanol concentrations, for instance, 40-70%, to determine the optimal ratio for this compound.[1]
-
Adjust Solid-to-Liquid Ratio: A common starting point for the solid-to-liquid ratio is 1:20 (g/mL).[2] Increasing the solvent volume can enhance extraction efficiency.
-
Evaluate Extraction Temperature: While higher temperatures can improve extraction, they may also lead to the degradation of the target compound.[1] It is advisable to experiment with different temperatures, for example, starting at 50°C, to find a balance between efficiency and stability.[1]
-
Optimize Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant material. For methods like ultrasound-assisted extraction (UAE), a duration of 30-45 minutes is often a good starting point.[2]
-
2. Degradation of this compound:
-
Problem: The target compound may be degrading during the extraction process due to excessive heat or enzymatic activity.
-
Solutions:
-
Lower Extraction Temperature: If you suspect thermal degradation, reduce the extraction temperature.[1] The stability of this compound at various temperatures should be validated.[1]
-
Enzyme Deactivation: The presence of endogenous enzymes in the plant material can lead to the degradation of mogrosides. Blanching the fresh plant material before drying and extraction can help deactivate these enzymes.[1]
-
3. Co-extraction of Impurities and Matrix Effects:
-
Problem: The solvent system may not be selective enough, leading to the co-extraction of impurities such as pigments and sugars. These impurities can interfere with the quantification of this compound, especially in LC-MS analysis (matrix effects).
-
Solutions:
-
Solvent System Adjustment: Modifying the ethanol-water ratio can reduce the extraction of highly polar impurities.
-
Pre-washing: Consider a pre-wash of the raw material with a non-polar solvent like hexane (B92381) to remove lipids.[1]
-
Post-Extraction Purification: Employing a purification step using macroporous resins after the initial extraction can effectively remove impurities.[3][4]
-
4. Inaccurate Quantification:
-
Problem: The analytical method used for quantification may not be optimized, leading to inaccurate measurements of this compound.
-
Solutions:
-
Optimize HPLC Method: If you are using High-Performance Liquid Chromatography (HPLC), optimize the method (e.g., mobile phase gradient, column chemistry) to ensure good resolution and separation from other co-eluting mogrosides.[1]
-
Utilize LC-MS/MS for High Sensitivity: For complex matrices or low concentrations, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended due to its high selectivity and sensitivity.[5][6] Monitoring specific precursor-to-product ion transitions for this compound using Multiple Reaction Monitoring (MRM) can provide accurate quantification.[5][7]
-
Address Matrix Effects: To account for matrix effects in LC-MS, prepare calibration standards in a matrix that mimics the composition of your sample extract.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mogrosides like this compound?
A1: The most prevalent methods for mogroside extraction are solvent-based. Traditional hot water extraction is a simple approach.[1] For enhanced efficiency, ethanol-water solutions are widely used.[1] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield and reduce the extraction time.[1] Flash extraction is another highly efficient and rapid method.[2][8]
Q2: What is a recommended starting solvent system for this compound extraction?
A2: While specific solubility data for this compound is not extensively documented, aqueous ethanol is a generally effective solvent for mogrosides. A good starting point is a concentration range of 40-70% ethanol in water.[1] The optimal ratio will depend on the desired selectivity and yield and should be determined empirically for your specific experimental conditions.
Q3: How can I monitor the presence and quantity of this compound in my extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for separating and quantifying individual mogrosides.[1] An HPLC system coupled with a UV detector (typically at a low wavelength around 203 nm) or a mass spectrometer (LC-MS) can provide accurate identification and quantification.[9] For high sensitivity and selectivity, especially in complex sample matrices, LC-MS/MS is the preferred method.[5][9]
Q4: Is it possible to purify this compound from a crude extract?
A4: Yes, purification can be achieved through a multi-step process. A common and effective method involves the use of macroporous resin chromatography to enrich the total mogroside fraction from the crude extract.[3][4] This is followed by semi-preparative HPLC to isolate this compound from other closely related mogrosides.[3]
Q5: What are the key parameters to optimize for improving the extraction yield of this compound?
A5: The primary parameters to consider for optimization are:
-
Solvent Concentration: The ratio of ethanol to water will influence the polarity of the solvent and its ability to dissolve different mogrosides.
-
Temperature: Higher temperatures generally increase extraction efficiency but also carry the risk of degrading thermolabile compounds.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and solubilize the target compounds.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
Data Presentation
The following tables summarize quantitative data on general mogroside extraction parameters from various studies. While not specific to this compound, these can serve as a valuable starting point for experimental design and optimization.
Table 1: Comparison of Different Extraction Methods for Total Mogrosides
| Extraction Method | Solid/Solvent Ratio (g/mL) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | 1:15 | Water | - | 3 x 60 min | 5.6 | [2] |
| Ethanol Extraction | 1:20 | 50% Ethanol | 60 | 100 min | 5.9 | [2] |
| Ultrasound-Assisted | 1:45 | 60% Ethanol | 55 | 45 min | 2.98 | [2] |
| Microwave-Assisted | 1:8 | Water | - | 15 min | 0.73 | [8] |
| Flash Extraction | 1:20 | - | 40 | 7 min | 6.9 | [2] |
Table 2: Analytical Method Performance for Mogroside Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[9] |
| Limit of Detection (LOD) | 0.75 µg/mL[9] | 9.288 - 18.159 ng/mL[9] |
| Limit of Quantification (LOQ) | 2 µg/mL[9] | 5 ng/mL (for Mogroside V in plasma)[9] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[9] | 3.5% - 5.2%[9] |
| Accuracy (Recovery %) | 85.1% - 103.6%[9] | 95.5% - 103.7%[9] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Mogrosides
This protocol provides a general guideline and should be optimized for the specific recovery of this compound.
-
Material Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder (e.g., 40-60 mesh).[1]
-
Solvent Preparation: Prepare the desired ethanol-water solution (e.g., 60% v/v).
-
Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in a flask.[1] b. Add the solvent at a defined solid-to-liquid ratio (e.g., 1:20, 100 mL).[1] c. Place the flask in an ultrasonic bath. d. Set the desired temperature (e.g., 55°C) and sonication time (e.g., 45 minutes).[2] e. Begin sonication.
-
Separation: a. After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1).[1] b. Collect the filtrate. For enhanced recovery, the residue can be re-extracted.[1]
-
Concentration: a. Combine the filtrates. b. Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.[1] c. The remaining aqueous solution can be freeze-dried to obtain a crude powder extract.[1]
-
Analysis: a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., 50% methanol). b. Analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.[1]
Visualizations
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor recovery of this compound.
General Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. maxapress.com [maxapress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the quantification of 11-Deoxymogroside IIIE.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions to minimize interference and ensure accurate quantification.
Issue 1: Poor resolution between this compound and other mogroside isomers (e.g., Mogroside III).
-
Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and what I suspect to be other mogroside isomers. How can I improve their separation?
-
Answer: The primary challenge in separating this compound from its isomers, such as Mogroside III, is their high structural similarity, leading to very close retention times in reversed-phase HPLC.[1] To improve resolution, consider the following strategies:
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Optimize the HPLC Gradient: A steep gradient may not provide sufficient time for separation. Try implementing a shallower gradient, particularly around the elution time of the target analytes.[2]
-
Modify the Mobile Phase:
-
Solvent Selection: If using acetonitrile, consider switching to methanol (B129727) or vice-versa. The change in solvent selectivity can alter the elution profile of closely related compounds.[2]
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by controlling the ionization of the analytes.[3][4][5]
-
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider a different stationary phase chemistry, such as a Phenyl-Hexyl column, which can offer different selectivity for aromatic and closely related compounds.[1]
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve separation.[2]
-
Issue 2: Inaccurate quantification due to matrix effects in LC-MS analysis.
-
Question: I am observing significant variability and poor accuracy in my quantification of this compound from a complex matrix (e.g., monk fruit extract, plasma). I suspect matrix effects are the cause. How can I mitigate this?
-
Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples and can significantly impact the accuracy and reproducibility of quantification.[6][7][8] Here are several strategies to address matrix effects:
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Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): SPE can selectively extract mogrosides while removing a significant portion of matrix components like sugars and pigments.[6][7] A C18 SPE cartridge is a good starting point.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analytes of interest away from interfering substances.[7][10]
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can minimize the concentration of interfering matrix components.[2][9]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred method to compensate for matrix effects, as it will co-elute with the analyte and experience similar ionization effects.[7] If a SIL-IS is unavailable, a structurally similar analog can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the sample to account for matrix-induced changes in ionization efficiency.[6][11]
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components to minimize co-elution and associated ion suppression.[6]
-
Issue 3: Unexpected or "ghost" peaks interfering with the this compound peak.
-
Question: I am seeing extraneous peaks in my chromatogram, some of which are co-eluting with my target analyte. What is the source of these peaks and how can I eliminate them?
-
Answer: These "ghost" peaks can originate from several sources and interfere with accurate quantification.[12]
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[13] Always use high-purity solvents and prepare fresh mobile phases daily.
-
Sample Carryover: Residual sample from a previous high-concentration injection can elute in subsequent runs. Optimize the wash steps in your autosampler and analytical method, including the use of a strong organic solvent in the wash solution.[9]
-
System Contamination: Contamination can build up in the injector, tubing, or column. A systematic cleaning of the HPLC system may be necessary. Running a blank gradient (injecting only the mobile phase) can help identify the source of the contamination.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the quantification of this compound?
A1: The most common interferences are:
-
Structural Isomers: Other mogrosides with the same molecular weight, such as Mogroside III, are the most significant challenge due to their similar chromatographic behavior.[1]
-
Matrix Components: When analyzing samples from natural sources like monk fruit, co-extracted compounds such as other triterpenoid (B12794562) glycosides, sugars, pigments, and lipids can cause interference.[14][15] In biological matrices like plasma, proteins and phospholipids (B1166683) are major sources of interference.[7]
-
System Contaminants: Plasticizers, polymers, and residues from previous analyses can appear as interfering peaks.[16]
Q2: Which analytical technique is more robust against interference for this compound quantification: HPLC-UV or LC-MS/MS?
A2: LC-MS/MS is significantly more robust against interference than HPLC-UV. Mogrosides lack a strong, specific chromophore, so UV detection is typically performed at low wavelengths (around 203 nm), where many other compounds also absorb, leading to potential interference.[1] LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), offers much higher selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification even in complex matrices.[1][3]
Q3: How can I confirm the identity of an interfering peak?
A3: If you have access to a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) of the interfering peak. This can help in its tentative identification. If the interfering peak has the same m/z as this compound, it is likely an isomer. Further fragmentation analysis (MS/MS) may reveal differences in the fragmentation patterns between the isomers, aiding in their differentiation.[17]
Q4: Can mobile phase additives help in reducing interference?
A4: Yes, mobile phase additives can improve the separation of this compound from interfering compounds by modifying the interactions between the analytes and the stationary phase.[5][18] For instance, adding formic acid can improve peak shape and may enhance the resolution between closely eluting mogroside isomers.[3][4]
Data Presentation
Table 1: Comparison of Analytical Method Performance for Mogroside Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method | Implication for Interference Minimization |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[3] | Both methods show good linearity in the absence of significant interference. |
| Limit of Detection (LOD) | ~0.75 µg/mL[1] | 9.288 - 18.159 ng/mL[1] | LC-MS/MS is significantly more sensitive, allowing for greater sample dilution to reduce matrix effects. |
| Limit of Quantification (LOQ) | ~2 µg/mL[1] | ~5 ng/mL (for Mogroside V in plasma)[1] | The lower LOQ of LC-MS/MS is advantageous for trace analysis in complex matrices. |
| Selectivity | Lower; relies on chromatographic separation and UV absorbance. | Higher; relies on chromatographic separation and specific mass-to-charge ratio transitions. | LC-MS/MS provides superior selectivity, making it the preferred method for complex samples where interference is a concern. |
Table 2: Impact of Sample Preparation Techniques on Recovery and Interference Reduction
| Sample Preparation Technique | Principle | Typical Recovery | Effectiveness in Interference Removal |
| Dilution | Reduces the concentration of both analyte and interfering matrix components. | 100% (analyte is not lost, only diluted) | Moderate; effective for samples with high analyte concentrations and when matrix effects are not severe.[2] |
| Protein Precipitation | Removes proteins from biological samples by denaturation with an organic solvent. | High (>90%) | Low; primarily removes proteins, but many other matrix components remain.[10] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Variable (typically 70-90%) | Good; effective at removing polar interferences like salts and sugars.[7][10] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while interfering compounds are washed away. | High (>85%) | Excellent; provides significant cleanup by removing a wide range of interfering compounds based on their physicochemical properties.[6][7] |
| Gel Permeation Chromatography (GPC) | Separates molecules based on size, effectively removing high molecular weight interferences like lipids and proteins. | High (>90%) | Excellent for removing large molecules, often used as a preliminary cleanup step.[15] |
Experimental Protocols
Protocol 1: Sample Preparation of Monk Fruit Extract using Solid-Phase Extraction (SPE)
-
Extraction:
-
Homogenize and powder the dried monk fruit.
-
Extract the powder with 70-80% methanol or ethanol (B145695) in water using ultrasonication for 30 minutes.[19]
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the organic solvent from the supernatant under reduced pressure.
-
Reconstitute the remaining aqueous extract in deionized water.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[9]
-
Loading: Load the reconstituted aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities like sugars.
-
Elution: Elute the mogrosides, including this compound, with 5 mL of 40-70% aqueous ethanol.[14][20]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known not to contain this compound) using your validated sample preparation method. Spike the this compound analytical standard into the final extract at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard into a blank matrix sample before the extraction process at the same concentration as in Set A.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
This determines the efficiency of your extraction process.
-
-
Mandatory Visualization
Caption: Workflow for this compound quantification and troubleshooting interference.
Caption: Logical troubleshooting flow for interference in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. gilson.com [gilson.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. quora.com [quora.com]
- 18. longdom.org [longdom.org]
- 19. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Separating Co-eluting Minor Mogrosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of co-eluting minor mogrosides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor resolution and co-elution of minor mogroside peaks.
-
Question: My chromatogram shows broad, overlapping peaks for minor mogrosides. How can I improve the separation?
-
Answer: Poor resolution is a common challenge due to the structural similarity of mogrosides. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a gradient elution program. A typical starting point is a gradient of water (solvent A) and acetonitrile (B52724) (solvent B). For example, a gradient of 15%–40% acetonitrile over 15 minutes has been used with a C18 column.[1]
-
Mobile Phase Additives: The addition of a small amount of acid, like 0.1% formic acid or 0.5% acetic acid, to the mobile phase can improve peak shape and selectivity.[2][3]
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to be +/- 2 units away from the pKa of the analytes can significantly improve resolution.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are widely used, consider a mixed-mode stationary phase column, such as Primesep AP, which can offer different selectivity.[2]
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency and improve resolution.
-
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.[4]
-
Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the run time.[5]
-
Issue 2: Tailing or fronting peaks for mogroside analytes.
-
Question: My mogroside peaks are asymmetrical (tailing or fronting). What could be the cause and how do I fix it?
-
Answer: Asymmetrical peaks can be caused by several factors. Here's how to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample or using a column with a larger diameter.
-
Column Degradation: The column's stationary phase may be degrading, or the inlet may be contaminated.[6] First, try flushing the column in the reverse direction. If the problem persists, use a guard column to protect the analytical column from strongly retained contaminants. If the column is old or has been used extensively, it may need to be replaced.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Secondary Interactions: Peak tailing can occur due to interactions between basic compounds and the silica (B1680970) support of the column. Using a mobile phase with a modifier or a higher buffer strength can help mitigate this.[4]
-
Issue 3: Inconsistent retention times.
-
Question: The retention times for my mogroside peaks are shifting between runs. What is causing this variability?
-
Answer: Retention time instability can compromise the reliability of your results. Common causes and solutions include:
-
Pump and Mobile Phase Issues:
-
Leaks: Check the HPLC system for any leaks, especially around pump seals and fittings, as this can cause pressure fluctuations and affect the flow rate.[4][6] A buildup of buffer salts at connections is a sign of a leak.[4]
-
Air Bubbles: Air bubbles in the pump or detector can lead to erratic retention times and noisy baselines.[4][7] Ensure your mobile phase is properly degassed before use and prime the system to remove any trapped air.[7]
-
Mobile Phase Composition: Ensure the mobile phase composition is consistent. If preparing the mobile phase manually, be precise with your measurements. Cover solvent reservoirs to prevent evaporation, which can alter the composition.[4]
-
-
Temperature Fluctuations: Inconsistent laboratory temperatures can affect retention times. Use a column oven to maintain a constant temperature.[4]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating minor mogrosides?
A1: The main challenges stem from the inherent chemical properties of mogrosides:
-
Structural Similarity: Minor mogrosides are often isomers with very similar structures and polarities, making them difficult to resolve using standard chromatographic techniques.
-
Low Abundance: As they are "minor" components, their low concentration can make detection and accurate quantification challenging, especially when they co-elute with more abundant mogrosides.
-
Complex Sample Matrix: Mogrosides are extracted from a complex plant matrix, which can introduce interfering compounds that co-elute with the analytes of interest.[1]
Q2: What are recommended starting HPLC conditions for mogroside analysis?
A2: A good starting point for developing a separation method for mogrosides would be a reversed-phase HPLC setup. Based on published methods, here are some typical starting conditions:
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[1] You can also incorporate a buffer like acetic acid.[2]
-
Detection: UV detection at 203 nm is frequently used.[1] For higher sensitivity and specificity, especially for minor components, consider using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[2][8]
Q3: How can I improve the detection and quantification of low-abundance minor mogrosides?
A3: To enhance the analysis of minor mogrosides, consider the following:
-
Enrichment/Pre-concentration: Use techniques like macroporous resin chromatography to enrich the concentration of mogrosides in your sample before HPLC analysis.[1][5][9] This can significantly increase the signal of minor components.
-
Sensitive Detectors: Employ more sensitive detection methods. While UV is common, ELSD and MS/MS offer better sensitivity and selectivity.[2][8] LC-MS/MS in Selected-Reaction Monitoring (SRM) mode is particularly powerful for quantifying trace-level compounds in complex matrices.[8]
-
Sample Preparation: A micelle-mediated cloud-point extraction method has been shown to be effective for extracting and pre-concentrating mogroside V.[10]
Q4: Are there alternative or complementary techniques to HPLC for separating mogrosides?
A4: Yes, macroporous resin chromatography is a valuable technique for the separation and enrichment of mogrosides from crude extracts.[1][9] Different resins have varying adsorption and desorption capacities for mogrosides.[1] This technique can be used as a preparative step to isolate fractions enriched with minor mogrosides, which can then be further analyzed by HPLC.[1]
Quantitative Data Summary
Table 1: Comparison of Macroporous Resins for Mogroside V Adsorption
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) |
| HZ 801 | ~60 | ~85 |
| HZ 806 | 90.3 | ~98 |
| HZ 818 | ~75 | ~90 |
| HPD 700 | ~55 | ~80 |
| AB 8 | ~45 | ~75 |
Data adapted from a study on the separation of mogroside V using different macroporous resins.[1]
Table 2: Purity and Recovery of Mogroside V with Different Purification Methods
| Method | Initial Purity (%) | Final Purity (%) | Purification Factor |
| HZ 806 Macroporous Resin | 0.5 | 10.7 | 15.1-fold |
| Boronic Acid-Functionalized Silica Gel | 35.67 | 76.34 | Not specified |
| Semi-preparative HPLC (post-silica gel) | 76.34 | 99.60 | Not specified |
Data compiled from studies on mogroside V purification.[5][9][11]
Experimental Protocols
Protocol 1: HPLC Method for Mogroside Analysis
This protocol is a general guideline based on commonly used methods. Optimization will be required for specific applications.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm I.D., 5 μm).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A representative gradient is as follows: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
Detection: UV detection at 203 nm.[1]
-
Injection Volume: 5-10 µL.
Protocol 2: Macroporous Resin Separation of Mogrosides
This protocol describes a general procedure for the enrichment of mogrosides from a crude extract.
-
Resin Selection and Preparation: Select a suitable resin (e.g., HZ 806) based on its adsorption and desorption characteristics for mogrosides.[1] Pack the resin into a column and wash it sequentially with appropriate solvents to prepare it for sample loading.
-
Sample Loading: Dissolve the crude mogroside extract in water and load it onto the equilibrated resin column at a controlled flow rate (e.g., 1.0 bed volume/hour).[5]
-
Washing: Wash the column with deionized water (e.g., 2 bed volumes) to remove highly polar impurities and unwanted compounds.[1][5]
-
Elution: Elute the adsorbed mogrosides with an aqueous ethanol (B145695) solution. The concentration of ethanol can be optimized; for example, a 40% ethanol solution has been shown to be effective for eluting mogroside V.[1][5]
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction by HPLC to determine the mogroside profile and identify the fractions enriched with the minor mogrosides of interest.
Visualizations
Caption: Workflow for developing a separation method for minor mogrosides.
Caption: Troubleshooting decision tree for co-eluting mogroside peaks.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. mastelf.com [mastelf.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 11. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
"addressing baseline noise in low-level detection of 11-Deoxymogroside IIIE"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline noise during the low-level detection of 11-Deoxymogroside IIIE.
Troubleshooting Baseline Noise
High baseline noise can significantly impact the sensitivity and accuracy of low-level detection of this compound, a minor cucurbitane triterpenoid (B12794562) glycoside found in monk fruit (Siraitia grosvenorii).[1][2] This guide addresses common causes of baseline noise in HPLC and LC-MS/MS systems and provides systematic solutions.
Q1: My chromatogram shows excessive baseline noise. Where should I start troubleshooting?
A1: Elevated baseline noise can originate from several sources within your analytical system. A logical first step is to systematically isolate the problematic component.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting baseline noise.
Start by examining the most common and easily addressable sources, such as the mobile phase, before moving to more complex hardware issues.
Q2: How can the mobile phase contribute to baseline noise?
A2: The mobile phase is a frequent culprit for baseline noise, especially in high-sensitivity analyses.
| Potential Issue | Recommended Action |
| Solvent Quality | Use only HPLC or LC-MS grade solvents and reagents to avoid contaminants that can cause spurious peaks and baseline instability.[3] |
| Dissolved Gases | Inadequate degassing can lead to bubble formation in the detector flow cell, causing significant noise.[4] Use an inline degasser or degas solvents by vacuum filtration or helium sparging.[3] |
| Contamination | Microbial growth or impurities in solvents, especially water, can create ghost peaks and a noisy baseline.[5] Prepare fresh mobile phases daily and filter through a 0.2-0.45 µm filter.[3] |
| Improper Mixing | In gradient elution, poor mixing of mobile phase components can cause periodic fluctuations in the baseline.[6] Ensure your system's mixer is functioning correctly. |
| UV-Absorbing Additives | Additives like formic acid or trifluoroacetic acid (TFA) can contribute to baseline noise, especially at low wavelengths.[7] If possible, use a higher detection wavelength or add the modifier to both mobile phase components to balance absorbance.[7] |
Q3: What are the signs of pump-related baseline noise?
A3: Pump issues often manifest as regular, periodic baseline fluctuations (pulsations).
| Potential Issue | Recommended Action |
| Pressure Fluctuations | A pulsating baseline that correlates with pump strokes can indicate a problem. Overlay the pressure trace with your chromatogram to check for correlation.[6] |
| Leaking Pump Seals | Worn or leaking pump seals are a common cause of pressure instability and baseline noise.[4] Regular maintenance and replacement of seals (e.g., annually) is recommended. |
| Faulty Check Valves | Malfunctioning check valves can lead to inconsistent flow and pressure, resulting in a noisy baseline.[4] Clean or replace check valves as needed. |
| Trapped Air Bubbles | Air trapped in the pump head can cause significant pressure fluctuations.[4] Purge the pump thoroughly to remove any bubbles. |
Q4: How do I determine if my column is the source of the noise?
A4: The column can introduce noise through contamination or degradation.
| Potential Issue | Recommended Action |
| Column Contamination | Buildup of contaminants from previous samples can leach out during analysis, causing a noisy or drifting baseline.[4] Flush the column with a strong solvent. Use a guard column to protect the analytical column.[3] |
| Column Degradation | Degradation of the stationary phase ("column bleed") can increase baseline noise. This is more common with aggressive mobile phases or high temperatures. |
| Insufficient Equilibration | Not allowing the column to fully equilibrate with the mobile phase before injection can lead to baseline drift.[6] |
To confirm if the column is the source, replace it with a union and run the mobile phase through the system. If the noise disappears, the column is the likely cause.
Q5: Can the detector itself be the problem?
A5: Yes, the detector is a common source of high-frequency, random noise.
| Potential Issue | Recommended Action |
| Detector Lamp Failure | An aging UV detector lamp can cause increased noise and random spikes.[8] Check the lamp's intensity and lifetime; replace if necessary. |
| Contaminated Flow Cell | Contaminants or air bubbles in the flow cell can interfere with light transmission and increase noise.[6] Flush the flow cell with a strong, clean solvent. |
| Temperature Fluctuations | Detectors, especially refractive index detectors, are sensitive to temperature changes.[4] Ensure a stable ambient temperature and consider using a column oven. |
| Electronic Interference | Electrical noise from nearby equipment can manifest as baseline spikes.[8] Ensure the detector has a stable, isolated power supply. |
FAQs for this compound Analysis
Q: What are the typical analytical methods for this compound?
A: The primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[1] For low-level detection and quantification in complex matrices like plant extracts, HPLC with tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and selectivity.[2][9]
Q: What are the key parameters for an LC-MS/MS method for mogrosides?
A: A validated LC-MS/MS method for the simultaneous quantification of multiple mogrosides, which can be adapted for this compound, typically involves the following:
| Parameter | Typical Setting | Reference |
| Column | Reversed-phase C18 (e.g., Poroshell 120 SB C18) | [9] |
| Mobile Phase | Gradient elution with Acetonitrile and Water, both containing 0.1% formic acid | [9] |
| Flow Rate | 0.25 mL/min | [9] |
| Ionization Mode | Negative Ion Mode (ESI) | [9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
Q: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for mogrosides?
A: The LOD and LOQ are highly dependent on the specific mogroside and the analytical instrumentation. For a sensitive LC-MS/MS method, the LOD for various mogrosides can be in the range of 9-19 ng/mL.[10] The LOQ, which is the lowest concentration that can be reliably quantified, is often defined by a signal-to-noise ratio of 10:1.[8]
| Method Validation Parameter | Typical Values for Mogroside Analysis (LC-MS/MS) | Reference |
| Linearity (r²) | ≥ 0.998 | [9] |
| Precision (RSD%) | < 4% | [11] |
| Recovery (%) | 91 - 107% | [11] |
| LOD (S/N=3) | 9.288 - 18.159 ng/mL | [10] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Mogrosides from Siraitia grosvenorii
This protocol is adapted from established methods for mogroside extraction.[2]
-
Harvesting and Drying: Collect fresh monk fruit pulp and dry to a constant weight using hot-air or freeze-drying.
-
Pulverization: Grind the dried pulp into a fine powder.
-
Extraction:
-
Weigh 0.1 g of the powdered sample.
-
Add a 70% methanol-in-water solution.
-
Perform ultrasonic-assisted extraction for 30 minutes. Repeat to ensure complete recovery.
-
-
Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulates.
-
Dilution: Dilute the filtered extract to an appropriate concentration for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Mogrosides
This protocol provides a general framework for the quantification of this compound.[2][9]
-
Chromatographic System: An HPLC system with a binary pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: Maintain at 25°C.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Use a gradient elution program optimized for the separation of mogrosides.
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection:
-
Ionization Mode: Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound.
-
Signaling Pathway
Mogrosides have been shown to exhibit various biological activities, including anti-inflammatory and antioxidant effects.[12] One of the proposed mechanisms involves the modulation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[13]
Caption: Potential signaling pathways modulated by mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 9. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Bioactivity Analysis: 11-Deoxymogroside IIIE vs. Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent mogrosides derived from Siraitia grosvenorii (monk fruit): 11-Deoxymogroside IIIE and Mogroside V. This objective comparison is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer a comprehensive overview of their respective anti-inflammatory, antioxidant, and anti-diabetic activities.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data for the bioactivities of this compound and Mogroside V. It is important to note that direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
| Bioactivity | Compound | Assay | Key Parameter | Value | Reference |
| Anti-inflammatory | This compound | Nitric Oxide (NO) Production | Potency | Strongest inhibition among tested mogrosides | [1] |
| Mogroside V | Nitric Oxide (NO) Production | Effect | Alleviated inflammatory response | [1] | |
| Antioxidant | Mogroside V | Hydroxyl Radical (·OH) Scavenging | EC50 | 48.44 µg/mL | |
| Anti-diabetic | This compound | AMPK/SIRT1 Signaling Activation | Effect | Activates pathway in high-glucose conditions | [2] |
| Mogroside V | AMPK Activation | EC50 | 20.4 µM | [3][4] | |
| Mogroside V | α-Glucosidase Inhibition | Ki | 46.11 μM | ||
| Mogroside V | Insulin (B600854) Secretion Stimulation | Effect | Stimulated insulin secretion in pancreatic beta cells |
Note: In the reviewed literature, "Mogroside IIIE" is often used when referring to the bioactive compound. For the purpose of this guide, it is assumed that this refers to this compound, a closely related and biologically active mogroside.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are outlined below.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or Mogroside V for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay assesses the antioxidant capacity of the compounds by measuring their ability to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
α-Glucosidase Inhibition Assay
This assay evaluates the anti-diabetic potential of the compounds by measuring their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Termination of Reaction: The reaction is stopped by adding a solution such as sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released from the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated. The IC50 or Ki value is then determined to quantify the inhibitory potency of the compound.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
Caption: Workflow for the in vitro inhibition of nitric oxide production assay.
Caption: Simplified signaling pathways of Mogroside V and this compound.
Comparative Bioactivity Discussion
Both this compound and Mogroside V demonstrate significant potential as therapeutic agents, though they appear to exert their effects through partially distinct mechanisms.
Antioxidant Activity: Mogroside V has demonstrated notable antioxidant activity, particularly in scavenging hydroxyl radicals, with an EC50 of 48.44 µg/mL. While direct quantitative data for the radical scavenging activity of purified this compound is lacking, its involvement in pathways that mitigate oxidative stress suggests it also possesses antioxidant properties.[2]
Anti-diabetic Activity: Both mogrosides show promise in the context of diabetes management. Mogroside V is a potent activator of AMPK, a key regulator of cellular energy homeostasis, with an EC50 of 20.4 µM.[3][4] It also inhibits α-glucosidase, an enzyme responsible for carbohydrate breakdown, and stimulates insulin secretion from pancreatic beta cells. This compound has been shown to activate the AMPK/SIRT1 signaling pathway, which can alleviate inflammation, oxidative stress, and apoptosis in podocytes under high-glucose conditions, suggesting a protective role in diabetic nephropathy.[2]
Conclusion
This compound and Mogroside V are both bioactive compounds with significant therapeutic potential. Mogroside V's bioactivities are well-documented with quantitative data for its antioxidant and AMPK-activating effects. This compound appears to be a particularly potent anti-inflammatory agent. The choice between these two compounds for specific drug development applications may depend on the desired therapeutic target and mechanism of action. Further direct comparative studies are warranted to fully elucidate their relative potencies and to guide future research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
"comparative analysis of analytical methods for mogroside quantification"
A Comparative Guide to Analytical Methods for Mogroside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of mogrosides, the primary sweetening compounds from monk fruit (Siraitia grosvenorii), is essential for quality control in food and beverage applications, pharmacokinetic analysis, and the development of new therapeutic agents.[1][2] The selection of an appropriate analytical method is critical and depends on factors like required sensitivity, the complexity of the sample matrix, and available instrumentation.[2] This guide provides a comparative analysis of the two most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of mogrosides, with a focus on Mogroside V, the most abundant and well-researched of these compounds.[2][3]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.9984[1][4] |
| Limit of Detection (LOD) | 0.75 µg/mL[1][5] | 9.288 - 18.159 ng/mL[1][6] |
| Limit of Quantification (LOQ) | 2 µg/mL[1][5] | 5 ng/mL (in plasma)[1] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[1][5] | 3.5% - 5.2%[1] |
| Accuracy (Recovery %) | 85.1% - 103.6%[1][5][7] | 95.5% - 103.7%[1][6] |
General Experimental Workflow
The quantification of mogrosides follows a structured workflow, from initial sample handling to final data analysis. This process ensures the accuracy and reproducibility of the results.
Caption: A generalized workflow for the quantification of mogrosides.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted method valued for its simplicity and robustness.[1] A key consideration is that mogrosides lack a strong chromophore, which necessitates UV detection at a low wavelength, typically around 203 nm.[1][5]
-
Sample Preparation (Micelle-Mediated Cloud-Point Extraction): This technique serves as an effective and environmentally friendly method for extracting and preconcentrating Mogroside V from Siraitia grosvenorii.[5][7] It employs a nonionic surfactant, such as Genapol® X-080, to form micelles that entrap the mogrosides, thereby reducing the need for large volumes of toxic organic solvents.[1][5]
-
Chromatographic Conditions:
-
Column: A C18 column is standard for separation (e.g., 4.6 mm × 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Gradient elution using acetonitrile (B52724) and water is commonly performed.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or the analysis of complex sample matrices, LC-MS/MS is the superior method.[1][3] It also enables the simultaneous determination of multiple mogrosides in a single run.[1][8]
-
Sample Preparation:
-
For Liquid Samples: A straightforward dilution with methanol followed by filtration through a 0.22 µm filter is generally adequate.[1]
-
For Plasma Samples: A protein precipitation step is necessary.[1][2] This is typically done by adding methanol (e.g., 250 µL) to the plasma sample (e.g., 75 µL), followed by vortexing and centrifugation to remove the precipitated proteins.[2][3]
-
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[3][9]
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1][8] An isocratic elution with methanol and water (60:40, v/v) has also been successfully used.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in negative ion mode (ESI-) is preferred, as it provides greater sensitivity for mogrosides.[3][4]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high specificity by tracking the transition of a specific precursor ion to a product ion (e.g., m/z 1285.6 → 1123.7 for Mogroside V).[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 11-Deoxymogroside IIIE Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of mogrosides, the accurate quantification of individual components like 11-Deoxymogroside IIIE is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the determination of this compound and related mogrosides. While a singular validated method exclusively for this compound is not extensively documented, established multi-component analysis methods for mogrosides provide a robust framework for its quantification.[1]
High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical approach for quantifying mogrosides, including this compound.[1] The choice of detector, primarily Ultraviolet (UV) or Mass Spectrometry (MS), significantly impacts the method's sensitivity, selectivity, and specificity.
Quantitative Performance Comparison
The following table summarizes the reported performance characteristics of HPLC-UV and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of mogrosides. Due to limited specific data for this compound, the data for Mogroside V, a structurally similar and major mogroside, is presented as a reasonable proxy.
| Validation Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[2] |
| Limit of Detection (LOD) | 0.75 µg/mL[3] | 9.288 - 18.159 ng/mL[4] |
| Limit of Quantification (LOQ) | 2 µg/mL[3] | 5 ng/mL (for Mogroside V in plasma) |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[3] | 3.5% - 5.2%[4] |
| Accuracy (Recovery %) | 85.1% - 103.6%[3] | 95.5% - 103.7%[4] |
Experimental Protocols
A thorough understanding of the experimental setup is vital for replicating and adapting these methods for the specific quantification of this compound.
This method is suitable for quantifying mogrosides in less complex matrices. A key challenge is the lack of a strong, specific chromophore in mogrosides, necessitating detection at low wavelengths, typically around 203 nm.[3]
Sample Preparation (Cloud-Point Extraction):
An environmentally friendly method for extracting and preconcentrating Mogroside V from Siraitia grosvenorii involves micelle-mediated cloud-point extraction using a nonionic surfactant like Genapol® X-080.[3] This technique reduces the reliance on toxic organic solvents.[3]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[3]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[3]
-
Detection Wavelength: 203 nm[3]
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices and for pharmacokinetic studies.[2][5] This method allows for the simultaneous determination of multiple mogrosides.[2][5]
Sample Preparation:
-
Liquid Samples: Simple dilution with methanol (B129727) followed by filtration through a 0.22 µm filter is often sufficient.[4]
-
Plasma Samples: A protein precipitation step is typically required for pharmacokinetic studies.[6]
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Poroshell 120 SB C18)[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]
-
Flow Rate: Approximately 0.25 mL/min.[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode typically shows higher sensitivity.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high specificity.[2]
Alternative Analytical Techniques
Beyond conventional HPLC methods, other techniques offer valuable alternatives for the analysis of this compound and other mogrosides.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of reference standards without the need for a structurally identical certified reference material.[7][8] It has been successfully applied to the selective quantification of sweet-tasting 11-α-hydroxy-mogrosides.[9][10] Both 1D and 2D qNMR methods can be used to quantify specific structural features, providing a direct measure of the total amount of particular constituents.[10]
Thin-Layer Chromatography (TLC)
High-Performance Thin-Layer Chromatography (HPTLC) can be used for the chemical comparison of different mogroside samples and to monitor the purification process.[11][12] While not as precise for quantification as HPLC, it is a valuable tool for qualitative analysis and for tracking the presence of specific mogrosides during extraction and purification.[11][12]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for sample preparation and analysis.
Caption: General sample preparation workflow for mogroside analysis.
Caption: HPLC analysis workflow for this compound.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Mogrosides
For researchers and drug development professionals working with mogrosides, the family of sweet-tasting triterpene glycosides from monk fruit, understanding the specificity of antibodies raised against these molecules is paramount. This guide provides a framework for comparing the cross-reactivity of an antibody against different mogrosides, a critical step for the development of specific immunoassays for quantification and quality control.
Given that mogrosides are small molecules (haptens), they must first be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[1][2][3] The resulting polyclonal or monoclonal antibodies may exhibit varying degrees of cross-reactivity with structurally similar mogrosides due to shared epitopes. This guide outlines the experimental protocol to quantify this cross-reactivity, presents a template for data interpretation, and visualizes the workflow.
Comparative Analysis of Antibody Cross-Reactivity
To assess the specificity of an anti-mogroside antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[4][5][6] This assay measures the ability of different mogrosides to compete with a labeled mogroside for binding to the antibody. The half-maximal inhibitory concentration (IC50) is determined for each mogroside, which is the concentration that inhibits 50% of the binding of the labeled mogroside. Cross-reactivity is then calculated relative to the primary target mogroside.
Hypothetical Cross-Reactivity Data for a Polyclonal Anti-Mogroside V Antibody
| Mogroside Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Structural Notes |
| Mogroside V | 100 | 100 | Immunogen; Penta-glycosylated |
| Mogroside IV | 500 | 20 | Lacks one glucose unit compared to Mogroside V[7] |
| Siamenoside I | 800 | 12.5 | Different glycosylation pattern |
| Mogroside VI | 1200 | 8.3 | Contains an additional glucose unit compared to Mogroside V |
| Mogrol | >10,000 | <1 | Aglycone backbone without any glucose units |
Cross-Reactivity (%) = (IC50 of Mogroside V / IC50 of competing mogroside) x 100
This table illustrates how the structural differences between mogrosides, primarily the number and linkage of glucose units, can influence their binding to an antibody raised against Mogroside V.[7][8][9][10]
Experimental Protocols
A successful comparison of cross-reactivity hinges on a well-defined experimental protocol. Below are the key methodologies required.
Preparation of Mogroside-Protein Conjugate for Immunization
Since mogrosides are haptens, they need to be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to become immunogenic.[1][3]
-
Hapten Activation : Introduce a reactive group onto the mogroside molecule. This can be achieved through chemical modification of one of its hydroxyl groups to create a carboxyl or amino group.
-
Carrier Protein Activation : Activate the carrier protein using a cross-linker such as carbodiimide (B86325) (e.g., EDC) for carboxyl groups or glutaraldehyde (B144438) for amino groups.
-
Conjugation : Mix the activated hapten and carrier protein and allow them to react to form a stable covalent bond.
-
Purification : Remove unconjugated hapten and reagents through dialysis or size-exclusion chromatography.
-
Characterization : Confirm the conjugation ratio (moles of hapten per mole of protein) using techniques like MALDI-TOF mass spectrometry.[2]
Antibody Production
-
Immunization : Immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the mogroside-protein conjugate mixed with a suitable adjuvant.[3]
-
Titer Determination : Periodically collect serum and determine the antibody titer using an indirect ELISA with a mogroside-BSA conjugate coated on the microplate.
-
(For Monoclonal Antibodies) : Perform hybridoma fusion and screening to select clones producing antibodies with high affinity and specificity.[11]
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the IC50 values for different mogrosides.
-
Plate Coating : Coat a 96-well microplate with a mogroside-protein conjugate (e.g., Mogroside V-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[4]
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking : Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[12]
-
Competition Reaction :
-
In a separate plate or tubes, prepare serial dilutions of the standard (Mogroside V) and the competing mogrosides (Mogroside IV, Siamenoside I, etc.).
-
Mix each dilution with a fixed, predetermined concentration of the anti-mogroside V antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation : Add 100 µL of the antibody-mogroside mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing : Wash the plate three to five times with wash buffer.
-
Detection :
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species (e.g., anti-rabbit HRP).
-
Incubate for 1 hour at room temperature.
-
-
Washing : Wash the plate four to five times with wash buffer.
-
Substrate Addition : Add 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction : Add 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free mogroside in the sample.[12]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing mogroside antibody cross-reactivity.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mogroside - Wikipedia [en.wikipedia.org]
- 9. foodsweeteners.com [foodsweeteners.com]
- 10. pnas.org [pnas.org]
- 11. Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Differentiating 11-Deoxymogroside IIIE from its Structural Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and differentiation of mogroside isomers, such as 11-Deoxymogroside IIIE, are critical for quality control, pharmacological studies, and the development of novel therapeutics. Due to their identical molecular weights, distinguishing these isomers presents a significant analytical challenge. This guide provides a comparative overview of analytical techniques, supported by experimental data, to effectively differentiate this compound from its key structural isomers, Mogroside IIIE and 11-Deoxymogroside V.
Core Distinctions at a Molecular Level
The primary structural differences between this compound and its isomers lie in the substitution at the C-11 position of the mogrol (B2503665) aglycone and the number and linkage of glucose moieties. This compound is characterized by the absence of a hydroxyl group at the C-11 position, a feature that distinguishes it from Mogroside IIIE.[1] Isomers like 11-Deoxymogroside V share the same aglycone but differ in their glycosylation patterns.
Comparative Analytical Data
Effective differentiation of these isomers relies on a combination of chromatographic and spectroscopic techniques. While mass spectrometry is useful for determining molecular weight, it is often insufficient for isomer differentiation.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most powerful tool for unambiguous structural assignment.[1][2]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation of mogroside isomers.[3] The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution.
Table 1: Illustrative HPLC Retention Times of this compound and its Isomers
| Compound | Retention Time (minutes) |
| Mogroside IIIE | 18.5 |
| This compound | 20.2 |
| 11-Deoxymogroside V | 21.8 |
Note: Retention times are illustrative and will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, etc.).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the precise determination of its structure. The absence of a hydroxyl group at C-11 in this compound leads to predictable upfield shifts in the ¹³C NMR spectrum for C-11 and adjacent carbons, as well as a corresponding shift for the H-11 proton in the ¹H NMR spectrum.[1]
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons of this compound and Isomers in Pyridine-d₅
| Proton | Mogroside IIIE | This compound (Predicted) | 11-Deoxymogroside V |
| H-11 | ~4.0-4.5 | ~1.5-2.5 | ~1.5-2.5 |
| Anomeric Protons | 4.8 - 5.5 | 4.8 - 5.5 | 4.8 - 5.6 |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of this compound and Isomers in Pyridine-d₅
| Carbon | Mogroside IIIE | This compound (Predicted) | 11-Deoxymogroside V |
| C-9 | ~52.0 | Shifted | ~51.5 |
| C-11 | ~60-70 | ~20-40 | ~21.2 |
| C-12 | ~45.0 | Shifted | ~44.8 |
| Anomeric Carbons | 95-105 | 95-105 | 95-106 |
Note: Predicted values for this compound are based on the expected spectral changes due to the absence of the C-11 hydroxyl group.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To achieve baseline separation of this compound from its structural isomers.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the mogroside isomer mixture in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm or ELSD.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Identify and quantify the isomers based on their retention times compared to pure standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To unambiguously identify this compound and differentiate it from its isomers based on their unique NMR spectral fingerprints.
Instrumentation:
-
NMR spectrometer (500 MHz or higher is recommended for better resolution)[1]
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Pyridine-d₅ or Methanol-d₄)
-
Purified mogroside isomer samples (>95% purity)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5 mL of the deuterated solvent.[1]
-
Data Acquisition:
-
Acquire 1D spectra: ¹H NMR and ¹³C NMR.
-
Acquire 2D spectra: COSY, HSQC, and HMBC. These are crucial for establishing connectivity and assigning glycosidic linkages.[2]
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign all proton and carbon signals by analyzing the 1D and 2D NMR data.
-
Compare the chemical shifts and coupling constants of the key signals (e.g., C-11, H-11, anomeric protons and carbons) to differentiate the isomers.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the differentiation of this compound from its structural isomers.
Caption: General workflow for the separation and analysis of mogroside isomers.
References
A Comparative Analysis of the Biological Effects of 11-Deoxymogroside IIIE and Synthetic Sweeteners
For Researchers, Scientists, and Drug Development Professionals
The escalating global health concerns associated with excessive sugar consumption have propelled the demand for high-intensity sweeteners. While synthetic sweeteners have long dominated the market, natural alternatives are gaining significant traction. This guide provides a detailed comparison of the biological effects of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside found in monk fruit (Siraitia grosvenorii), and common synthetic sweeteners, including aspartame (B1666099), sucralose (B1001), and saccharin (B28170). This comparison is based on available scientific literature, focusing on metabolic effects, gut microbiome interactions, and safety profiles to inform research and development in the food and pharmaceutical industries.
Metabolic Effects: A Tale of Two Origins
The metabolic impact of sweeteners is a critical area of investigation, particularly concerning glucose homeostasis and lipid metabolism. While synthetic sweeteners are designed to be inert, emerging evidence suggests they may not be metabolically neutral. In contrast, mogrosides, the active sweetening compounds in monk fruit, have demonstrated potential therapeutic effects.
This compound and Mogrosides:
Direct research on the metabolic effects of this compound is limited. However, studies on closely related mogrosides and monk fruit extract provide valuable insights. Mogrosides have been shown to exert hypoglycemic effects.[1][2] Some studies suggest that mogrosides can regulate adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis, which may contribute to their blood sugar-lowering properties.[1] Furthermore, research in animal models indicates that mogroside-rich extracts can improve insulin (B600854) sensitivity and reduce fat accumulation.[3] In diabetic rat models, monk fruit extract has been observed to improve blood glucose regulation and lower insulin resistance.[[“]]
Synthetic Sweeteners:
The metabolic effects of synthetic sweeteners are a subject of ongoing debate. Some studies suggest that aspartame does not significantly impact blood glucose or insulin levels.[5] However, other research indicates that long-term consumption of certain synthetic sweeteners may be associated with an increased risk of metabolic syndrome and type 2 diabetes.[6] For instance, some studies have linked saccharin and sucralose consumption to impaired glucose tolerance in both animal and human studies, potentially mediated by alterations in the gut microbiota.[7] While some clinical trials have not found a significant impact of sucralose on blood sugar and insulin levels, others have reported conflicting results, suggesting it may reduce insulin sensitivity.[8][9]
The Gut Microbiome: A Key Battleground
The gut microbiome has emerged as a crucial mediator of the physiological effects of many dietary components, including sweeteners. The interaction of sweeteners with the trillions of microbes residing in the gut can have significant implications for host health.
This compound and Mogrosides:
Mogrosides are not absorbed in the upper gastrointestinal tract and thus come into direct contact with the colonic microbiota.[10] Emerging evidence suggests that monk fruit extract may have a prebiotic potential, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[11] In animal studies, mogroside-rich extracts have been shown to modulate the gut microbiota composition in obese mice, potentially contributing to their anti-obesity effects. Specifically, mogroside treatment in diabetic mice led to a reduction in the relative abundance of Firmicutes and Proteobacteria and an increase in Bacteroidetes. One in vitro study demonstrated that gut bacteria can metabolize Mogroside V into secondary metabolites, leading to an increase in the prevalence of Actinomycetes and Bacteroidetes and a decrease in Proteobacteria and Firmicutes.
Synthetic Sweeteners:
Several studies have indicated that synthetic sweeteners can alter the composition and function of the gut microbiota.[10] Saccharin, sucralose, and aspartame have been shown to disrupt the balance of gut bacteria.[10] For instance, sucralose consumption has been linked to a reduction in beneficial gut bacteria in animal studies.[12] Some human studies have also suggested that saccharin and sucralose can induce significant changes in the gut microbiome, which may be linked to glucose intolerance.[7] However, other human trials have reported no significant impact of these sweeteners on the gut microbiota, highlighting the need for further research to understand the complex interplay between synthetic sweeteners, the gut microbiome, and individual host factors.[11][12]
Safety and Regulatory Status
The safety of any food additive is paramount. Both natural and synthetic sweeteners undergo rigorous evaluation by regulatory agencies worldwide.
This compound and Mogrosides:
Monk fruit extract, which contains mogrosides including this compound, is "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[10] It has a long history of safe use in traditional Chinese medicine.[13] Animal studies have not shown adverse effects even at very high doses of monk fruit extract.[14] While comprehensive long-term human studies are still emerging, the existing evidence and historical use support its safety.
Synthetic Sweeteners:
Aspartame, sucralose, and saccharin are approved for use as food additives by major regulatory bodies, including the FDA and the European Food Safety Authority (EFSA).[15][16] The FDA has established an acceptable daily intake (ADI) for each of these sweeteners.[14] However, controversies regarding their long-term safety persist. For example, early studies linked saccharin to bladder cancer in rats, although subsequent research has not established a similar risk in humans.[17] The International Agency for Research on Cancer (IARC) has classified aspartame as "possibly carcinogenic to humans" (Group 2B), though other regulatory bodies maintain its safety at current consumption levels.[18]
Quantitative Data Summary
| Feature | This compound / Mogrosides | Aspartame | Sucralose | Saccharin |
| Sweetness (vs. Sucrose) | 150-300x | ~200x | ~600x | 200-700x |
| Caloric Value | 0 | ~4 kcal/g (used in minute amounts) | 0 | 0 |
| Metabolic Effects | Potential hypoglycemic and anti-hyperlipidemic effects. May improve insulin sensitivity.[1][[“]] | Generally considered not to affect blood glucose or insulin, but some studies suggest potential for metabolic derangement with long-term use.[5][6] | Conflicting evidence; some studies show no effect on blood sugar, while others suggest reduced insulin sensitivity.[8][9] | May impair glucose tolerance in some individuals, potentially through gut microbiome alterations.[7] |
| Gut Microbiome Interaction | Potential prebiotic effects; may increase beneficial bacteria and modulate microbiota composition.[11] | May alter gut microbiota diversity and function.[10] | Can reduce beneficial gut bacteria populations in animal studies.[12] | Can disrupt the balance of gut bacteria, which may be linked to metabolic changes.[10] |
| Safety Status (U.S. FDA) | GRAS (Generally Recognized As Safe)[10] | Approved Food Additive | Approved Food Additive | Approved Food Additive |
Experimental Protocols
Quantification of this compound in Siraitia grosvenorii
-
Sample Preparation: Dried and powdered monk fruit is extracted with 70% aqueous ethanol (B145695) using ultrasonication. The extract is then filtered and prepared for analysis.
-
Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common method for the separation and quantification of individual mogrosides. A C18 column is typically used with a gradient elution of acetonitrile (B52724) and water.
In Vitro Gut Microbiome Fermentation Model
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized in a buffer solution under anaerobic conditions.
-
Incubation: The fecal slurry is incubated with the test sweetener (e.g., mogroside extract, aspartame) at 37°C in an anaerobic chamber.
-
Analysis: Changes in the microbial community composition are assessed using 16S rRNA gene sequencing. Short-chain fatty acid (SCFA) production is measured by gas chromatography.
Visualizing the Pathways
To better understand the complex biological interactions, the following diagrams illustrate a simplified experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for the extraction and quantification of mogrosides.
Caption: Potential signaling pathway of mogrosides in metabolic regulation.
Conclusion
The comparison between this compound (represented by mogrosides) and synthetic sweeteners reveals distinct biological profiles. While synthetic sweeteners have a longer history of use and established safety profiles within recommended limits, emerging research raises questions about their long-term metabolic and gut microbiome effects. Mogrosides, on the other hand, not only serve as a natural, non-caloric sweetener but also exhibit potential health benefits, including positive modulation of metabolic pathways and the gut microbiota.
For researchers, scientists, and drug development professionals, these differences present both challenges and opportunities. Further investigation into the specific biological activities of individual mogrosides like this compound is warranted to fully elucidate their therapeutic potential. Continued research on the long-term effects of synthetic sweeteners is also crucial for a comprehensive understanding of their impact on human health. This comparative guide serves as a foundation for informed decision-making in the development of next-generation sweeteners and functional food ingredients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 4. consensus.app [consensus.app]
- 5. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinikally.com [clinikally.com]
- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 10. ific.org [ific.org]
- 11. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 12. Monk Fruit: 4 Benefits, Nutrition, and Risks [health.com]
- 13. Quit Sugar With PURE Monk Fruit - Rener Health Clinics [renerhealthclinics.com.au]
- 14. Monk Fruit Sugar: Where It Comes From and How to Use It [webmd.com]
- 15. Monk Fruit Extract and Sustainable Health: A PRISMA-Guided Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thescienceofgoodhealth.com [thescienceofgoodhealth.com]
- 17. Sweeteners 101: How Sugar Alternatives Affect Your Gut [tinyhealth.com]
- 18. journals.asm.org [journals.asm.org]
A Comparative Guide to the In Vitro Metabolism of Major and Minor Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolic fate of major and minor mogrosides, the sweetening compounds from monk fruit (Siraitia grosvenorii). The information presented is supported by experimental data from published scientific literature, offering valuable insights for researchers in pharmacology, toxicology, and natural product chemistry.
Executive Summary
Mogrosides, including the abundant Mogroside V and various minor glycosides, undergo minimal systemic absorption in their intact form. Instead, their primary metabolic transformation occurs in the gastrointestinal tract, mediated by the enzymatic activity of the intestinal microflora. In vitro studies consistently demonstrate that both major and minor mogrosides share a common metabolic pathway, culminating in the formation of the aglycone, mogrol. While the final metabolic product is uniform, there are indications of differences in the initial rates of deglycosylation among various mogrosides.
Comparative Metabolism of Mogrosides
The in vitro metabolism of mogrosides is characterized by the sequential removal of glucose moieties by gut microbiota. This deglycosylation process is the principal metabolic route, leading to a common terminal metabolite, mogrol.
| Mogroside Type | Key Mogrosides Studied | In Vitro Metabolic Fate | Comparative Rate of Metabolism | Key Metabolites |
| Major Mogroside | Mogroside V | Stepwise deglycosylation by human intestinal microflora to mogrol.[1][2] | Appears to have a different initial rate of deglycosylation at higher concentrations compared to some minor mogrosides.[1][2] | Mogroside IV, Mogroside III, Mogroside II, Mogroside I, Mogrol[3][4] |
| Minor Mogrosides | Mogroside IIIe, Siamenoside I, Isomogroside V | Stepwise deglycosylation by human intestinal microflora to mogrol.[1][2] | The initial rate of deglycosylation may differ from Mogroside V, particularly at higher concentrations.[1][2] | Intermediary deglycosylated mogrosides, Mogrol[1][2] |
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the common metabolic pathway of mogrosides and a typical experimental workflow for in vitro metabolism studies.
Experimental Protocols
The following is a detailed protocol for a typical in vitro mogroside metabolism study using human fecal homogenates, based on methodologies described in the literature.[5]
1. Preparation of Human Fecal Homogenate (HFH)
-
Donor Selection: Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months prior to the donation.
-
Homogenization: Pool the fresh fecal samples and prepare a 10% (w/v) homogenate in a suitable anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Clarification: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet large particulate matter. The resulting supernatant serves as the fecal inoculum.
2. Anaerobic Incubation
-
Reaction Setup: In an anaerobic chamber, add the test mogroside (e.g., Mogroside V, Mogroside IIIe) to the HFH at the desired concentration. Include a vehicle control (HFH with the solvent used to dissolve the mogroside) and a negative control (mogroside in buffer without HFH).
-
Incubation Conditions: Incubate the reaction mixtures at 37°C under anaerobic conditions.
3. Time-Course Sampling and Quenching
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from each incubation mixture.
-
Quenching: Immediately quench the enzymatic activity in the collected aliquots by adding a threefold volume of a cold organic solvent, such as acetonitrile (B52724) or methanol.
4. Sample Preparation for Analysis
-
Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
5. Analytical Methodology: LC-MS/MS
-
Chromatographic Separation: Employ a suitable reversed-phase HPLC column (e.g., C18) to separate the parent mogroside and its metabolites.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically in negative ion mode, for the detection and quantification of the analytes.[6]
-
Data Analysis: Identify metabolites by comparing their retention times and mass fragmentation patterns with those of authentic standards, if available. Quantify the disappearance of the parent mogroside and the appearance of metabolites over time.
Conclusion
The in vitro metabolism of major and minor mogrosides is a consistent process of deglycosylation by human gut microbiota, leading to the common aglycone, mogrol.[1][2] This shared metabolic fate is a crucial consideration for the safety assessment and understanding of the biological activities of monk fruit extracts and their purified components. While the overall metabolic pathway is similar, potential differences in the initial rates of metabolism among various mogrosides may warrant further investigation, particularly for understanding their pharmacokinetic profiles and potential transient effects in the gut. The provided experimental protocols and analytical methods offer a robust framework for conducting such comparative studies.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of 11-Deoxymogroside IIIE in Monk Fruit Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 11-Deoxymogroside IIIE content in different monk fruit (Siraitia grosvenorii) cultivars, supported by detailed experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for the closely related Mogroside IIIE as a proxy, offering valuable insights into its distribution.
Quantitative Data Presentation
The concentration of mogrosides, including this compound, can vary significantly between different cultivars of monk fruit and is also influenced by the maturity of the fruit. The following table summarizes the quantitative data for Mogroside IIIE, of which this compound is a specific isomer, in two cultivars: 'Qingpi x Changtan' and 'Qingpi x Hongmao' at various time points after pollination. This data provides an indication of the relative abundance of this compound in these cultivars.[1]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| 30 | 0.82 | ||
| 45 | 1.25 | ||
| 60 | 0.75 | ||
| 75 | 0.35 | ||
| 90 | 0.28 | ||
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| 30 | 0.95 | ||
| 45 | 1.42 | ||
| 60 | 0.88 | ||
| 75 | 0.41 | ||
| 90 | 0.32 |
Experimental Protocols
The quantification of this compound in monk fruit is typically achieved through High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers the high sensitivity and selectivity required for analyzing complex plant extracts.
Sample Preparation
-
Harvesting and Pre-processing: Fresh monk fruits from different cultivars are harvested at specific time points after pollination. The fruits are then washed, and the peel and seeds are separated from the pulp.[1]
-
Drying: The fruit pulp is dried to a constant weight to ensure accurate and comparable measurements.
-
Extraction: A known weight of the dried and powdered fruit pulp is subjected to ultrasonic-assisted extraction with a solvent, typically 70% methanol (B129727) in water, for approximately 30 minutes to efficiently extract the mogrosides.[1]
-
Purification: The crude extract is filtered and then purified, often using a solid-phase extraction (SPE) cartridge to remove interfering compounds.
UPLC-MS/MS Analysis
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system is used for the separation of the mogrosides.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Analysis is performed in negative ionization mode.[1]
-
Quantification Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.[1]
Note: The specific MRM transitions (precursor ion and product ions) and collision energy for this compound would need to be optimized for the specific instrument being used. This typically involves infusing a standard of the compound into the mass spectrometer to determine the optimal parameters.
Visualizations
Mogroside Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of mogrosides in Siraitia grosvenorii. This pathway highlights the enzymatic conversions leading to the various mogroside compounds, including the precursors to this compound.
Caption: Biosynthesis pathway of mogrosides in monk fruit.
Experimental Workflow for Quantification
The diagram below outlines the general workflow for the quantitative analysis of this compound in monk fruit cultivars.
Caption: Experimental workflow for quantifying this compound.
References
A Comparative Guide: Cross-Validation of qNMR and HPLC for Mogroside Content Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and characteristic components in natural products is paramount. This guide provides an objective comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the analysis of mogroside content in Siraitia grosvenorii (monk fruit) extracts. This comparison is supported by experimental data and detailed methodologies to aid in the selection and implementation of the most suitable method for your research needs.
Mogrosides, particularly mogroside V, are the primary sweet-tasting and bioactive compounds in monk fruit. Their accurate quantification is crucial for quality control, standardization of extracts, and formulation of food and pharmaceutical products. Both qNMR and HPLC are widely used for the analysis of natural products, each with its own set of advantages and limitations. This guide explores a cross-validation approach, leveraging the strengths of both techniques to ensure the accuracy and reliability of analytical results.
Performance Comparison: qNMR vs. HPLC for Mogroside Analysis
The following table summarizes the key performance parameters for the quantification of mogroside V using qNMR and HPLC, based on data from various studies.
| Performance Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) ** | Inherently linear; signal intensity is directly proportional to the number of nuclei.[1][2] | Typically ≥ 0.998[3][4][5] |
| Accuracy (Recovery %) | High accuracy, as it can be a primary ratio method of measurement.[6] | 85.1% - 106.95%[7][8] |
| Precision (RSD%) | Intra-day: < 1%, Inter-day: < 2% | Intra-day: < 8.68%, Inter-day: < 5.78%[7] |
| Limit of Detection (LOD) | Typically in the µg/mL to mg/mL range. | 0.75 µg/mL[7] |
| Limit of Quantification (LOQ) ** | Dependent on the analyte and instrument sensitivity. | 2 µg/mL[7] |
| Selectivity | High selectivity based on unique NMR signals, can be enhanced with 2D techniques. | Dependent on chromatographic separation and detector type (e.g., UV, MS). |
| Reference Standard | Can use a certified internal standard of a different compound.[9] | Requires a specific, high-purity reference standard of the analyte.[10] |
| Analysis Time | Relatively fast for a single sample. | Can be longer, especially with gradient elution. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires extraction and filtration.[7] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines a general procedure for the quantification of mogroside V in a monk fruit extract using qNMR with an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of the monk fruit extract and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 600 MHz NMR Spectrometer (or higher).
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: ≥ 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic, well-resolved signals of mogroside V (e.g., the anomeric proton signal) and the internal standard.
-
Calculate the concentration of mogroside V using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of mogroside V
-
Iₓ = Integral of the mogroside V signal
-
Nₓ = Number of protons for the integrated mogroside V signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the integrated internal standard signal
-
Mₓ = Molar mass of mogroside V
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a typical reversed-phase HPLC method for the quantification of mogroside V.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of mogroside V reference standard in methanol (B129727) or a suitable solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the monk fruit extract, dissolve it in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter.
2. HPLC-UV/ELSD Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[5][7] For example, an isocratic mobile phase of acetonitrile:water (23:77, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32°C.[5]
-
Detection:
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the mogroside V standards against their concentrations.
-
Determine the concentration of mogroside V in the sample by interpolating its peak area from the calibration curve.
Cross-Validation Workflow
A robust approach to ensure the accuracy of mogroside quantification is to cross-validate the results obtained from both qNMR and HPLC. This workflow leverages qNMR's ability to determine the purity of the reference standard used for HPLC calibration, thereby establishing a traceable and highly accurate analytical method.[10]
Caption: Workflow for the cross-validation of mogroside content analysis using qNMR and HPLC.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the quantification of mogrosides. HPLC, particularly with UV or ELSD detection, offers excellent sensitivity and is widely available in analytical laboratories. However, its accuracy is highly dependent on the purity of the reference standard.
qNMR, on the other hand, serves as a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[9][11] The cross-validation approach, where qNMR is used to certify the purity of the HPLC reference standard, provides a robust and metrologically traceable method for the accurate determination of mogroside content.[10] For routine quality control, a validated HPLC method is often more practical, while qNMR is invaluable for the certification of reference materials and for resolving discrepancies in analytical results. The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of accuracy and traceability.
References
- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Determination of mogroside V in liquor by HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
- 10. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to the Antioxidant Capacity of 11-Deoxymogroside IIIE and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of mogrosides, with a focus on the available data for mogroside extracts, against other well-known natural antioxidant compounds. Due to the limited availability of specific antioxidant capacity data for purified 11-Deoxymogroside IIIE, this comparison utilizes data from a mogroside extract as a representative proxy to provide insights into its potential antioxidant activity. The objective is to offer a valuable resource for researchers and professionals in drug development and natural product chemistry.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is a key indicator of its ability to neutralize harmful free radicals, which are implicated in a variety of disease states. The following table summarizes the in vitro antioxidant activities of a mogroside extract alongside several well-characterized natural antioxidants and standard reference compounds. The data is presented as IC50 values for DPPH and ABTS radical scavenging assays, and as ORAC values, providing a multi-faceted view of their antioxidant potential. A lower IC50 value indicates a higher potency in radical scavenging.
| Compound/Extract | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| Mogroside Extract | 1118.1 µg/mL[1][2] | 1473.2 µg/mL[1][2] | 851.8 µmol TE/g[1][2] |
| Quercetin (B1663063) | ~4.60 µg/mL[3] | ~5.70 µg/mL | 4.07 to 12.85 µmol TE/µmol |
| Catechin | >100 µM | ~15 µM[4] | Not widely reported |
| (-)-Epigallocatechin gallate (EGCG) | ~10 µM[4] | ~3 µM[4] | Not widely reported |
| Resveratrol | 15.54 µg/mL[5] | 2.86 µg/mL[5] | 23.12 µmol TE/g[5] |
| Curcumin | ~83% scavenging at 0.2 mM[6] | 39.19 µg/mL[7] | Not widely reported |
| Vitamin C (Ascorbic Acid) | 9.6 µg/mL[1][2] | 5.18 µg/mL[5] | Not widely reported |
| Trolox (Standard) | ~45 µM[4] | 7.5 µM[4] | Standard Reference |
Note: The data presented is compiled from various sources and should be considered for comparative purposes. Experimental conditions can influence absolute values.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is fundamental to the evaluation of natural compounds. The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample preparation: The test compound is prepared in a series of concentrations.
-
Reaction: A small volume of the sample is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent preparation: Solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the test compound and a standard (Trolox) are prepared in a phosphate (B84403) buffer (pH 7.4).
-
Reaction setup: The fluorescent probe, test compound or standard, and buffer are mixed in the wells of a microplate.
-
Initiation of reaction: The AAPH solution is added to initiate the radical-generating reaction.
-
Fluorescence monitoring: The fluorescence decay is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
Quantification: The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and mediating antioxidant activity, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant capacity determination using DPPH or ABTS assays.
Caption: The Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.
Concluding Remarks
While direct quantitative data for the antioxidant capacity of this compound remains to be fully elucidated, the available information on mogroside extracts suggests a moderate antioxidant potential in vitro, particularly in scavenging peroxyl radicals. In comparison to well-established natural antioxidants like quercetin and resveratrol, the radical scavenging activity of the mogroside extract appears to be less potent. However, the biological effects of natural compounds are multifaceted and extend beyond simple radical scavenging. Many natural antioxidants, including various phytochemicals, are known to modulate cellular signaling pathways, such as the Nrf2/HO-1 pathway, which upregulate the body's endogenous antioxidant defenses.[8] Further research is warranted to isolate and characterize the specific antioxidant activities of this compound and to explore its potential to modulate key signaling pathways involved in cellular protection against oxidative stress.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scitepress.org [scitepress.org]
- 8. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
